molecular formula C8H10ClN3 B600133 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride CAS No. 173159-45-0

2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride

Cat. No.: B600133
CAS No.: 173159-45-0
M. Wt: 183.639
InChI Key: KAHZHPQAMUDHSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C8H10ClN3 and its molecular weight is 183.639. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methylimidazo[1,2-a]pyridin-8-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.ClH/c1-6-5-11-4-2-3-7(9)8(11)10-6;/h2-5H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHZHPQAMUDHSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC=C(C2=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671922
Record name 2-Methylimidazo[1,2-a]pyridin-8-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173159-45-0
Record name 2-Methylimidazo[1,2-a]pyridin-8-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride. The document is structured to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and visualizations of relevant chemical and biological concepts.

Chemical and Physical Properties

This compound is a heterocyclic amine belonging to the imidazo[1,2-a]pyridine class of compounds. This scaffold is of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active molecules.[1][2] The hydrochloride salt form enhances the compound's solubility in aqueous solutions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₈H₁₀ClN₃P&S Chemicals
Molecular Weight 183.64 g/mol Acros Pharmatech
CAS Number 173159-45-0P&S Chemicals
Appearance Solid (form not specified)Sigma-Aldrich
IUPAC Name 2-methylimidazo[1,2-a]pyridin-8-amine;hydrochlorideP&S Chemicals
Synonyms 2-methylimidazo[1,2-a]pyridin-8-amine hydrochlorideP&S Chemicals

Basicity and pKa

The basicity of 2-Methylimidazo[1,2-a]pyridin-8-ylamine is a critical parameter influencing its pharmacokinetic and pharmacodynamic properties. The primary basic centers in the molecule are the amino group at the 8-position and the nitrogen atoms within the imidazo[1,2-a]pyridine ring system.

Table 2: pKa Values of Related Compounds

CompoundpKaSource
2-Aminopyridine6.86PubChem[3], Quora[4][5]
Imidazo[1,2-a]pyridine~6.7Inferred from related structures
2-Methylimidazo[1,2-a]pyridin-8-ylamine Estimated ~7.0-7.5 Educated Estimate

Disclaimer: The pKa value for 2-Methylimidazo[1,2-a]pyridin-8-ylamine is an estimate based on the pKa of structurally related compounds and the expected electronic effects of the substituents. An experimental determination is required for an accurate value.

Experimental Protocols

Representative Protocol for pKa Determination by Potentiometric Titration

This protocol provides a general method for determining the pKa of a heterocyclic amine like this compound using potentiometric titration.[6][7][8][9][10]

Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of 2-Methylimidazo[1,2-a]pyridin-8-ylamine.

Materials:

  • This compound

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Deionized water, purged with nitrogen to remove dissolved CO₂

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Buret

  • Beaker

Procedure:

  • Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of approximately 0.01 M.

  • Titration Setup: Place the beaker containing the analyte solution on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution.

  • Initial pH Measurement: Record the initial pH of the solution.

  • Titration: Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution from the buret.

  • Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the volume of titrant added. Continue this process until the pH has risen significantly, passing through the equivalence point.

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve.

    • The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the conjugate acid.

    • Alternatively, a Gran plot or other derivative methods can be used for a more precise determination of the equivalence point.

Expected Outcome: The titration curve will show a buffer region where the pH changes gradually upon the addition of the base. The pKa value is determined from the pH at the midpoint of this buffer region.

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solution Prepare 0.01 M Analyte Solution start_titration Start Titration with 0.1 M NaOH prep_solution->start_titration calibrate_ph Calibrate pH Meter calibrate_ph->start_titration add_increment Add NaOH Increment start_titration->add_increment record_data Record pH and Volume add_increment->record_data check_endpoint Endpoint Reached? record_data->check_endpoint check_endpoint->add_increment No plot_curve Plot Titration Curve check_endpoint->plot_curve Yes determine_ep Determine Equivalence Point plot_curve->determine_ep calculate_pka Calculate pKa at Half-Equivalence Point determine_ep->calculate_pka synthesis_pathway start 2-Amino-3-nitropyridine + Chloroacetone intermediate 2-Methyl-8-nitroimidazo[1,2-a]pyridine start->intermediate Condensation (Reflux) product_base 2-Methylimidazo[1,2-a]pyridin-8-ylamine intermediate->product_base Reduction (e.g., SnCl2/HCl or H2/Pd-C) product_salt 2-Methylimidazo[1,2-a]pyridin-8-ylamine HCl product_base->product_salt HCl treatment antitubercular_mechanism compound Imidazo[1,2-a]pyridine Derivative qcrb QcrB Subunit of Cytochrome bc1 Complex compound->qcrb Inhibition etc Electron Transport Chain qcrb->etc is part of atp_synthesis ATP Synthesis etc->atp_synthesis drives cell_death Bacterial Cell Death atp_synthesis->cell_death Depletion leads to ppi_mechanism compound Imidazopyridine-based PPI (Weak Base) parietal_cell Parietal Cell (Acidic Environment) compound->parietal_cell Accumulation activation Acid-Catalyzed Activation parietal_cell->activation proton_pump H+/K+-ATPase (Proton Pump) activation->proton_pump Covalent Bonding inhibition Inhibition of Acid Secretion proton_pump->inhibition leads to

References

In-depth Technical Guide: 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride (CAS 173159-45-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information, including detailed experimental protocols, quantitative biological data, and specific signaling pathway involvement for 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride is limited. This guide provides a comprehensive overview based on the known properties of the imidazo[1,2-a]pyridine scaffold and related derivatives, supplemented by available data for the title compound.

Core Compound Properties

This compound is a heterocyclic amine belonging to the imidazo[1,2-a]pyridine class of compounds. The hydrochloride salt form typically enhances the compound's solubility in aqueous solutions, a desirable characteristic for experimental assays.

PropertyValueSource
CAS Number 173159-45-0N/A
Chemical Formula C₈H₁₀ClN₃N/A
Molecular Weight 183.64 g/mol N/A
IUPAC Name 2-methylimidazo[1,2-a]pyridin-8-amine;hydrochlorideN/A
Synonyms 2-methylimidazo[1,2-a]pyridin-8-amine hydrochlorideN/A
Physical Form Solid (presumed)N/A
Storage Store under inert gas (nitrogen or argon) at 2-8°C.N/A

Synthesis and Chemical Profile

For the synthesis of the specific 8-amino substituted derivative, a plausible synthetic strategy would involve the following key steps:

G cluster_synthesis Plausible Synthetic Pathway Start 2,3-Diaminopyridine Intermediate1 Protection of one amino group Start->Intermediate1 Intermediate2 Reaction with an acetone equivalent (e.g., chloroacetone) Intermediate1->Intermediate2 Cyclization Intramolecular cyclization to form the imidazo[1,2-a]pyridine core Intermediate2->Cyclization Deprotection Removal of the protecting group Cyclization->Deprotection FinalProduct 2-Methylimidazo[1,2-a]pyridin-8-amine Deprotection->FinalProduct SaltFormation Treatment with HCl to form the hydrochloride salt FinalProduct->SaltFormation

Caption: A plausible synthetic workflow for this compound.

Biological Activity and Therapeutic Potential

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its wide range of biological activities.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] Derivatives have been investigated for various therapeutic applications, including:

  • Antituberculosis Agents: Several imidazo[1,2-a]pyridine derivatives have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[5]

  • Anticancer Agents: This class of compounds has been explored for its potential in oncology. For instance, a novel imidazo[1,2-a]pyridine derivative has been shown to exert anti-inflammatory effects in cancer cell lines by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway.

  • Antimicrobial Agents: A study on the halogenation of 2-methylimidazo[1,2-a]pyridine revealed that a 3-bromo derivative exhibited antimicrobial properties against Staphylococcus aureus.

Given the known activities of the core scaffold, this compound is a compound of interest for screening in various biological assays, particularly in the areas of infectious diseases and oncology.

Experimental Protocols

Detailed experimental protocols involving this compound are not available in the public domain. However, based on the general procedures for related compounds, the following outlines a hypothetical experimental workflow for assessing its antimicrobial activity.

G cluster_workflow Hypothetical Antimicrobial Screening Workflow Start Prepare stock solution of 2-Methylimidazo[1,2-a]pyridin-8-ylamine HCl in a suitable solvent (e.g., DMSO or water) Step1 Perform Minimum Inhibitory Concentration (MIC) assay against a panel of pathogenic bacteria (e.g., S. aureus, E. coli) Start->Step1 Step2 Determine Minimum Bactericidal Concentration (MBC) for strains showing susceptibility in the MIC assay Step1->Step2 Step3 Conduct cytotoxicity assays on mammalian cell lines (e.g., HEK293, HepG2) to assess selectivity Step2->Step3 Step4 If promising activity and low cytotoxicity are observed, proceed to mechanism of action studies Step3->Step4 End Data analysis and hit validation Step4->End

Caption: A hypothetical workflow for the initial antimicrobial screening of the title compound.

Potential Signaling Pathway Involvement

While no specific signaling pathways have been definitively associated with this compound, research on other imidazo[1,2-a]pyridine derivatives provides clues to potential mechanisms of action. For example, the anti-inflammatory and anticancer effects of some derivatives are mediated through the inhibition of the STAT3/NF-κB signaling cascade.

G cluster_pathway Potential Target Signaling Pathway Compound Imidazo[1,2-a]pyridine Derivative IKK IKK Compound->IKK Inhibition IkB IκBα IKK->IkB NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Nuclear Translocation (Blocked) Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) Nucleus->Gene_Expression Transcription

Caption: A potential mechanism of action via inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This compound belongs to a class of compounds with significant therapeutic potential. While specific biological data for this particular molecule is currently lacking in the public domain, its structural similarity to other biologically active imidazo[1,2-a]pyridines makes it a compelling candidate for further investigation. Future research should focus on its synthesis, purification, and comprehensive biological evaluation, including screening against a wide range of therapeutic targets. The publication of such studies would be invaluable to the scientific community and could pave the way for the development of novel therapeutics.

References

Technical Guide: Physicochemical Properties of 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride (CAS No: 173159-45-0). Due to the limited availability of specific experimental data for this compound in public literature, this document also furnishes standardized, detailed experimental protocols for determining key physicochemical parameters, which can be applied by researchers. Furthermore, a representative signaling pathway relevant to the broader class of imidazo[1,2-a]pyridine derivatives is illustrated to provide context for potential biological activity.

Core Physicochemical Properties

PropertyDataReference
Chemical Formula C₈H₁₀ClN₃[1]
Molecular Weight 183.64 g/mol [2]
CAS Number 173159-45-0[1]
IUPAC Name 2-methylimidazo[1,2-a]pyridin-8-amine;hydrochloride[1]
Appearance Solid (form)
Melting Point Not available
Boiling Point Not available
pKa Not available
Aqueous Solubility Not available
LogP Not available

Experimental Protocols

The following sections detail standardized methodologies for determining essential physicochemical properties of active pharmaceutical ingredients (APIs) like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A pure substance typically exhibits a sharp melting point, while impurities lead to a depressed and broader melting range.

Methodology: Capillary Method [3]

  • Sample Preparation: A small amount of the dry, powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.[4] The sample must be well-compacted at the bottom of the tube.[4]

  • Apparatus: A calibrated melting point apparatus with a heated metal block or a Thiele tube with a high-boiling point oil can be used.

  • Procedure:

    • Place the capillary tube into the apparatus.[4]

    • Heat the sample rapidly to determine an approximate melting range.[5]

    • Allow the apparatus to cool.

    • In a second run, heat at a slower, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the approximate melting point.[4]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the substance.

Below is a workflow diagram for a typical melting point determination experiment.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Dry and pulverize sample prep2 Pack into capillary tube (2-3mm) prep1->prep2 meas1 Place tube in apparatus prep2->meas1 meas2 Rapid heating for approximate range meas1->meas2 meas3 Cool down apparatus meas2->meas3 meas4 Slow heating (1-2°C/min) for precise measurement meas3->meas4 analysis1 Record T_onset (first liquid) meas4->analysis1 analysis2 Record T_complete (all liquid) analysis1->analysis2 analysis3 Report melting point range analysis2->analysis3

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

Solubility is a crucial property that influences a drug's bioavailability. For Biopharmaceutics Classification System (BCS) purposes, an API is considered highly soluble if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 ± 1 °C.[6][7]

Methodology: Equilibrium Shake-Flask Method [7]

  • Media Preparation: Prepare a series of buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8).[6]

  • Procedure:

    • Add an excess amount of the API to a known volume of each buffer in a sealed flask.

    • Agitate the flasks at a constant temperature (37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[7] Preliminary studies should be conducted to determine the time to reach equilibrium.[7]

    • After equilibration, the suspension is allowed to settle, or it is filtered/centrifuged to separate the solid phase.

  • Analysis: The concentration of the dissolved API in the clear supernatant or filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[8]

  • Replicates: A minimum of three replicate determinations at each pH condition is recommended.[6]

The following diagram illustrates the workflow for determining aqueous solubility.

Solubility_Workflow start Start prep Prepare buffers (pH 1.2-6.8) start->prep add_api Add excess API to each buffer prep->add_api equilibrate Equilibrate at 37°C with agitation add_api->equilibrate separate Separate solid and liquid phases equilibrate->separate analyze Analyze API concentration in liquid separate->analyze end End analyze->end

Caption: Workflow for Aqueous Solubility Determination.

pKa Determination

The ionization constant (pKa) is a measure of the strength of an acid or base and significantly influences a molecule's solubility, permeability, and receptor binding.[9]

Methodology: Potentiometric Titration [10][11]

  • Preparation:

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[10]

    • Prepare a solution of the API in a suitable solvent (e.g., water or a co-solvent for poorly soluble compounds) at a known concentration (e.g., 1 mM).[10]

    • Prepare standardized titrant solutions (e.g., 0.1 M HCl and 0.1 M NaOH).[10]

  • Titration:

    • Place the API solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

    • For a basic compound like an aminopyridine, titrate with the standardized HCl solution.

    • Add the titrant in small, precise increments and record the pH after each addition, ensuring the reading stabilizes.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added.

    • The pKa is determined from the inflection point of the resulting titration curve. The pH at the half-equivalence point corresponds to the pKa.[11]

    • Perform at least three replicate titrations to ensure accuracy.[10]

The process for pKa determination is outlined in the diagram below.

pKa_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis setup1 Calibrate pH meter setup2 Prepare API solution and titrants setup1->setup2 titrate1 Titrate API with acid/base setup2->titrate1 titrate2 Record pH after each increment titrate1->titrate2 analysis1 Plot pH vs. titrant volume titrate2->analysis1 analysis2 Identify inflection point analysis1->analysis2 analysis3 Determine pKa at half-equivalence analysis2->analysis3

Caption: Workflow for pKa Determination via Potentiometric Titration.

Biological Context: Signaling Pathways of Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities, including anti-inflammatory and anticancer effects.[12][13][14] While the specific pathways modulated by this compound are not detailed in the literature, related compounds have been shown to interact with key cellular signaling pathways.

For instance, certain imidazo[1,2-a]pyridine derivatives exert their anti-inflammatory and anticancer effects by modulating pathways such as STAT3/NF-κB and AKT/mTOR.[14][15] The diagram below provides a simplified, representative illustration of how an imidazo[1,2-a]pyridine derivative might inhibit pro-inflammatory and survival signaling.

Signaling_Pathway IP Imidazo[1,2-a]pyridine Derivative AKT AKT IP->AKT STAT3 STAT3 IP->STAT3 NFkB NF-κB IP->NFkB mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3->Proliferation Inflammation Inflammation (iNOS, COX-2) NFkB->Inflammation

Caption: Inhibition of AKT/mTOR and STAT3/NF-κB Pathways.

References

An In-depth Technical Guide to the Discovery and Synthesis of 2-Methylimidazo[1,2-a]pyridin-8-ylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of 2-methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride, a member of the promising class of 8-aminoimidazo[1,2-a]pyridine compounds. This scaffold has garnered significant interest in medicinal chemistry due to its potential as a privileged structure for designing novel therapeutic agents. This document details the synthetic pathways, experimental protocols, and characterization of this compound, tailored for professionals in drug discovery and development.

Introduction: The Emergence of 8-Aminoimidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine core is a well-established scaffold in medicinal chemistry, featured in several marketed drugs. The strategic incorporation of an amino group at the 8-position has been explored to enhance the pharmacological properties of this heterocyclic system. Notably, research has demonstrated that the introduction of an exocyclic amine can significantly increase the affinity of these compounds for biological targets, such as the adenosine A2A receptor, while maintaining low cytotoxicity.[1][2] This has positioned 8-aminoimidazo[1,2-a]pyridines as a promising area for the development of new therapeutics.

Discovery and Rationale

The exploration of 8-aminoimidazo[1,2-a]pyridines as a "privileged structure" stems from a systematic approach to drug design.[1][2] The core hypothesis is that this scaffold can serve as a versatile template for developing ligands for various biological targets. The synthesis of a library of 2,6-disubstituted-8-aminoimidazo[1,2-a]pyridines, including the 2-methyl variant, was undertaken to investigate their potential as bioactive molecules.[1][2]

Synthetic Pathway

The synthesis of this compound is achieved through a multi-step process. A key strategy involves the construction of the imidazo[1,2-a]pyridine core followed by functionalization. Palladium-catalyzed coupling reactions, such as the Suzuki reaction, are instrumental in introducing substituents at various positions of the heterocyclic ring.[1][2]

The general synthetic approach is outlined below:

Synthesis_Pathway A Starting Materials B Construction of Imidazo[1,2-a]pyridine Core A->B Cyclization C Palladium-Catalyzed Coupling (e.g., Suzuki) B->C Functionalization D Introduction of 2-Methyl and 8-Amino Groups C->D E Formation of Hydrochloride Salt D->E Acidification F Final Product: 2-Methylimidazo[1,2-a]pyridin-8-ylamine HCl E->F

Figure 1. General synthetic workflow for this compound.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of the 8-aminoimidazo[1,2-a]pyridine scaffold, based on established methodologies.[1][2]

Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core

A common method for constructing the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with an α-haloketone.

Step 2: Functionalization via Palladium-Catalyzed Coupling

To introduce substituents at the 2 and 6 positions, a di-halogenated imidazo[1,2-a]pyridine intermediate is typically subjected to Suzuki coupling reactions. For the synthesis of the 2-methyl derivative, a methylboronic acid or its equivalent would be used.

Step 3: Introduction of the 8-Amino Group

The amino group at the 8-position can be introduced through various methods, including nucleophilic aromatic substitution on a suitably activated precursor or through a protected amine that is later deprotected.

Step 4: Formation of the Hydrochloride Salt

The final free base is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as diethyl ether or a solution of HCl in an alcohol, to facilitate precipitation and purification of the final product.

Characterization and Data

Comprehensive analytical techniques are employed to confirm the structure and purity of the synthesized this compound.

Table 1: Physicochemical and Analytical Data

PropertyValue
Chemical Formula C₈H₁₀ClN₃
Molecular Weight 183.64 g/mol
CAS Number 173159-45-0
Appearance Solid
¹H NMR Spectral data would be presented here, showing characteristic peaks for the methyl group, and protons on the pyridine and imidazole rings.
¹³C NMR Spectral data would be presented here, confirming the carbon skeleton of the molecule.
Mass Spectrometry m/z value corresponding to the molecular ion [M+H]⁺ would be reported.
Purity (HPLC) >95%

Biological Activity and Signaling Pathways

The 8-aminoimidazo[1,2-a]pyridine scaffold has been investigated for its interaction with various biological targets. Specifically, derivatives from this class have shown affinity for the adenosine A2A receptor.[1][2] The binding to this G-protein coupled receptor suggests potential applications in neurological disorders and other conditions where adenosine signaling plays a crucial role.

Signaling_Pathway cluster_0 Cell Membrane A 2-Methylimidazo[1,2-a]pyridin-8-ylamine (Ligand) B Adenosine A2A Receptor (GPCR) A->B Binding C G-Protein Activation B->C D Adenylyl Cyclase Activation C->D E cAMP Production D->E F Downstream Cellular Responses E->F

Figure 2. Putative signaling pathway involving the adenosine A2A receptor.

Conclusion

This compound is a valuable compound for researchers in the field of drug discovery. Its synthesis, based on robust and versatile chemical methodologies, provides access to a scaffold with demonstrated potential for biological activity. Further investigation into its pharmacological profile and mechanism of action is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for scientists and professionals working on the development of novel therapeutics based on the imidazo[1,2-a]pyridine core.

References

A Technical Guide to the Spectral Analysis of 2-Methylimidazo[1,2-a]pyridin-8-ylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride. Due to the limited availability of published experimental data for this specific salt, this document presents spectral information for the parent compound, 2-methylimidazo[1,2-a]pyridine, and extrapolates the expected spectral characteristics for the title compound. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data are also provided.

Chemical Structure and Properties
  • Compound Name: this compound

  • CAS Number: 173159-45-0[1][2]

  • Chemical Formula: C₈H₁₀ClN₃[1]

  • Molecular Weight: 183.64 g/mol [3]

Spectral Data Summary

The following tables summarize the available experimental spectral data for the parent compound, 2-methylimidazo[1,2-a]pyridine, and provide predicted data for this compound. These predictions are based on established principles of spectroscopy and the known effects of substituents on spectral properties.

Table 1: ¹H NMR Spectral Data

Compound Solvent Chemical Shift (δ, ppm) and Multiplicity Assignment
2-methylimidazo[1,2-a]pyridineNot Specified2.61 (s, 3H)CH₃
7.63 (t, 1H)H-6
7.95 (d, 1H)H-8
8.01-8.09 (m, 1H)H-7
8.72 (d, 1H)H-5
Predicted this compoundDMSO-d₆~2.5 (s, 3H)CH₃
~6.8-7.0 (d, 1H)H-7
~7.4-7.6 (t, 1H)H-6
~7.8-8.0 (s, 1H)H-3
~8.0-8.2 (d, 1H)H-5
~9.0-10.0 (br s, 3H)NH₂ and NH⁺ (imidazole)

Prediction Rationale: The addition of an amino group at the C-8 position is expected to cause an upfield shift (lower ppm) for the adjacent protons (H-7) due to its electron-donating nature. The formation of the hydrochloride salt will likely lead to a downfield shift of all protons, particularly the amine protons and the imidazole ring protons, due to the increased positive charge and deshielding. The amine protons are expected to appear as a broad singlet.

Table 2: ¹³C NMR Spectral Data

Compound Solvent Chemical Shift (δ, ppm) Assignment
2-methylimidazo[1,2-a]pyridine[4]Not Specified10.5CH₃
97.9C-7
112.2C-6
117.6C-3
133.0C-2
133.2C-8
139.5C-5
Predicted this compoundDMSO-d₆~14CH₃
~108C-7
~115C-6
~118C-3
~140C-8a
~145C-5
~148C-2
~150C-8

Prediction Rationale: The amino group at C-8 will cause a significant upfield shift for C-8 and a smaller upfield shift for the adjacent C-7. The other carbons in the pyridine ring will also be affected. Protonation to form the hydrochloride salt will generally cause a downfield shift for all carbons due to the electron-withdrawing effect of the positive charge.

Table 3: Mass Spectrometry (MS) Data

Compound Ionization Method m/z (relative intensity) Assignment
2-methylimidazo[1,2-a]pyridineNot Specified132 (M⁺)Molecular Ion
Predicted this compoundESI+148.09[M+H]⁺ (free base)

Prediction Rationale: In positive ion electrospray ionization (ESI+), the hydrochloride salt will dissociate, and the free base will be protonated to give the [M+H]⁺ ion. The expected exact mass for the protonated free base (C₈H₁₀N₃) is approximately 148.09.

Table 4: Infrared (IR) Spectral Data

Compound Sample Preparation Wavenumber (cm⁻¹) Assignment
3-Bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide[4]Not Specified1651δ(N–H)
1597, 1555, 1520C=C and C=N stretching
746δ(N–H)
680ν(C–Br)
Predicted this compoundKBr pellet or ATR~3400-3200 (broad)N-H stretching (amine and NH⁺)
~3100-3000Aromatic C-H stretching
~2900-2800Aliphatic C-H stretching
~1650-1600N-H bending, C=C and C=N stretching
~1600-1450Aromatic ring stretching

Prediction Rationale: The IR spectrum of the hydrochloride salt is expected to show broad absorption bands in the 3400-3200 cm⁻¹ region corresponding to the stretching vibrations of the primary amine (NH₂) and the protonated imidazole nitrogen (NH⁺). Characteristic aromatic and aliphatic C-H stretching bands will also be present. The fingerprint region will contain bands corresponding to N-H bending and aromatic ring vibrations.

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube. The choice of solvent is critical, as the compound is a salt.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • Integrate the peaks and determine the chemical shifts and coupling constants.

¹³C NMR Acquisition:

  • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling. Typical parameters include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or higher (due to the low natural abundance of ¹³C)

  • Process the data similarly to the ¹H NMR spectrum.

  • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS), often coupled with a liquid chromatography system (LC-MS).

Sample Preparation:

  • Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile/water.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system, often with the addition of 0.1% formic acid to promote protonation.[5]

  • Filter the sample through a 0.22 µm syringe filter if any particulate matter is present.

Data Acquisition (ESI+):

  • Introduce the sample into the ESI source via direct infusion or through an LC system.

  • Set the mass spectrometer to operate in positive ion mode.

  • Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to maximize the signal of the ion of interest.

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).

  • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.[5]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Lower the pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Acquire a background spectrum of the empty, clean ATR crystal.

  • Acquire the sample spectrum. Typical parameters include:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Compound 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Analysis MS Mass Spectrometry (ESI-MS) Compound->MS Analysis IR Infrared Spectroscopy (FTIR-ATR) Compound->IR Analysis NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data MS_Data Molecular Weight Fragmentation MS->MS_Data IR_Data Functional Groups IR->IR_Data Structure Confirm Structure NMR_Data->Structure Correlation MS_Data->Structure Correlation IR_Data->Structure Correlation

References

Navigating the Physicochemical Landscape of 2-Methylimidazo[1,2-a]pyridin-8-ylamine Hydrochloride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride, a heterocyclic amine of interest in pharmaceutical research. While specific experimental data for this compound is not publicly available, this document outlines the standardized methodologies and critical considerations for determining its aqueous solubility and chemical stability. The protocols and data presentation formats provided herein serve as a robust framework for researchers to generate and interpret the necessary data for advancing drug development programs.

Core Physicochemical Properties

This compound is the hydrochloride salt of the parent compound, 2-Methylimidazo[1,2-a]pyridin-8-amine. The formation of a hydrochloride salt is a common strategy in drug development to enhance the solubility and stability of basic active pharmaceutical ingredients (APIs).[1] The key identifiers for this compound are:

PropertyValue
IUPAC Name 2-methylimidazo[1,2-a]pyridin-8-amine;hydrochloride
CAS Number 173159-45-0[2][3][4][5]
Molecular Formula C₈H₁₀ClN₃[2][3]
Molecular Weight 183.64 g/mol [3]

Aqueous Solubility Assessment

The aqueous solubility of an API is a critical determinant of its oral bioavailability.[6] For ionizable compounds such as this compound, solubility is highly dependent on the pH of the aqueous medium. A comprehensive pH-solubility profile is therefore essential.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound should be determined across a physiologically relevant pH range (typically 1.2 to 6.8) at a constant temperature (37 ± 1 °C), as recommended by regulatory bodies like the World Health Organization.[7]

Methodology:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8). Pharmacopoeial buffer solutions are recommended.[7]

  • Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each buffer solution.

  • Equilibration: Agitate the vials at a constant temperature (37 ± 1 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw an aliquot from each vial and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • pH Measurement: Measure the pH of the saturated solution at the end of the experiment to confirm the final pH.[7]

Data Presentation: pH-Solubility Profile

The results should be tabulated to provide a clear overview of the compound's solubility at different pH values.

pH of BufferFinal pH of Saturated SolutionSolubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)
1.2
4.5
6.8
Additional pH values as needed
Biopharmaceutics Classification System (BCS)

The solubility data is crucial for the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability. An API is considered highly soluble if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8.[6][7]

Chemical Stability Evaluation

Stability testing is fundamental to ensure that an API maintains its quality, purity, and potency throughout its shelf life.[] These studies involve exposing the compound to various environmental conditions to identify potential degradation pathways and kinetics.

Experimental Protocol: Forced Degradation Studies

Forced degradation (or stress testing) is conducted to identify the likely degradation products and establish the intrinsic stability of the molecule. This involves exposing the compound to conditions more severe than those used for accelerated stability testing.

Methodology:

  • Stress Conditions: Prepare solutions of this compound and expose them to the following conditions:

    • Hydrolysis: Acidic (e.g., 0.1 N HCl), neutral (water), and basic (e.g., 0.1 N NaOH) conditions at elevated temperatures.

    • Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Photostability: Exposure to light according to ICH Q1B guidelines.

    • Thermal Stress: Heating the solid drug substance at an elevated temperature.

  • Sample Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all potential degradation products.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound and ensure that no co-eluting degradants are present.

Data Presentation: Forced Degradation Results

The results should be summarized in a table indicating the extent of degradation under each stress condition.

Stress ConditionDurationTemperature (°C)% Assay of Parent Compound% DegradationNumber of Degradants
0.1 N HCl
Water
0.1 N NaOH
3% H₂O₂
Photolytic
Thermal (Solid)

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for solubility and stability testing.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Output prep_buffers Prepare Buffers (pH 1.2-6.8) add_compound Add Excess Compound to Buffers prep_buffers->add_compound agitate Agitate at 37°C add_compound->agitate filter_sample Filter Sample agitate->filter_sample analyze_hplc Analyze by HPLC filter_sample->analyze_hplc measure_ph Measure Final pH filter_sample->measure_ph data_table Generate pH-Solubility Profile analyze_hplc->data_table measure_ph->data_table

Caption: Workflow for Equilibrium Solubility Determination.

Stability_Workflow cluster_stress Stress Application cluster_sampling Sampling & Analysis cluster_evaluation Evaluation cluster_reporting Reporting prep_solutions Prepare Compound Solutions hydrolysis Hydrolysis (Acid, Base, Neutral) prep_solutions->hydrolysis oxidation Oxidation (H2O2) prep_solutions->oxidation photolysis Photolysis (ICH Q1B) prep_solutions->photolysis thermal Thermal (Solid State) prep_solutions->thermal sampling Collect Samples at Time Points hydrolysis->sampling oxidation->sampling photolysis->sampling thermal->sampling hplc_analysis Analyze by Stability-Indicating HPLC sampling->hplc_analysis peak_purity Assess Peak Purity hplc_analysis->peak_purity quantify_degradation Quantify Degradation peak_purity->quantify_degradation report Summarize Degradation Profile quantify_degradation->report

Caption: Workflow for Forced Degradation Studies.

Biological Context and Signaling Pathways

Imidazo[1,2-a]pyridine derivatives are known to exhibit a wide range of biological activities, including but not limited to anti-inflammatory, anticancer, and antimicrobial effects.[9] However, the specific signaling pathways modulated by this compound have not been detailed in publicly available literature. Further investigation through target identification and mechanism of action studies would be required to elucidate its biological function.

Conclusion

This technical guide provides a foundational framework for the systematic evaluation of the solubility and stability of this compound. By adhering to the outlined experimental protocols and data presentation formats, researchers can generate the critical physicochemical data necessary to support informed decisions in the drug development process. The provided workflows offer a clear visual representation of the necessary steps to ensure data integrity and reproducibility. Future research should focus on generating empirical data for this specific compound and exploring its biological targets and mechanisms of action.

References

An In-depth Technical Guide to the Safety and Handling of 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride (CAS No: 173159-45-0) was not publicly available at the time of this writing. The following guide is a synthesis of information from structurally related compounds and general principles of laboratory safety. This information is intended for guidance and should not be substituted for a manufacturer-provided SDS. Always consult the specific SDS provided by the supplier before handling this chemical.

Chemical Identification

PropertyValue
IUPAC Name This compound
CAS Number 173159-45-0[1][2][3][4]
Molecular Formula C₈H₁₀ClN₃[3][4]
Molecular Weight 183.64 g/mol [2][4]
Synonyms 2-methylimidazo[1,2-a]pyridin-8-amine hydrochloride[3]
Canonical SMILES CC1=CN2C=CC=C(C2=N1)N.Cl[4]
InChI Key KAHZHPQAMUDHSL-UHFFFAOYSA-N[4]

Hazard Identification and GHS Classification

While a specific GHS classification for this compound is not available, information from structurally similar imidazo[1,2-a]pyridine derivatives suggests that this compound may pose the following hazards. The GHS classification for the unmethylated parent amine, Imidazo[1,2-a]pyridin-8-amine, includes warnings for acute toxicity if swallowed, in contact with skin, or inhaled[5]. Another related compound, 2-Phenylimidazo(1,2-a)pyridine, is noted to cause serious eye damage. The 5-amine isomer is classified as a skin and eye irritant.[6]

Anticipated GHS Classification (Based on Analogs):

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 1 / 2A

Pictograms (Anticipated):

alt text
alt text
alt text

Signal Word (Anticipated): DANGER or WARNING

Hazard Statements (Anticipated):

  • H302: Harmful if swallowed.[5]

  • H312: Harmful in contact with skin.[5]

  • H315: Causes skin irritation.[6]

  • H318/H319: Causes serious eye damage/irritation.[6]

  • H332: Harmful if inhaled.[5]

Precautionary Statements (Anticipated):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

  • P264: Wash skin thoroughly after handling.[7]

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of water.[7]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

First-Aid Measures

In the event of exposure, follow these first-aid measures, which are based on general procedures for handling hazardous chemicals.

Exposure RouteFirst-Aid Procedure
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[8]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[8]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]
Ingestion Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[8]

Handling and Storage

Proper handling and storage are crucial to minimize risk.

Handling:

  • Use only in a well-ventilated area.

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust.

  • Wear appropriate personal protective equipment (PPE).[8]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, and well-ventilated area.[4]

  • Keep container tightly closed.[9]

  • Recommended storage is under an inert gas (nitrogen or argon) at 2-8°C.[9]

  • Store away from incompatible substances such as strong oxidizing agents.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_hygiene Engineering & Hygiene Controls Eye_Protection Eye Protection (Safety glasses with side-shields or goggles) Hand_Protection Hand Protection (Appropriate chemical-resistant gloves) Skin_Protection Body Protection (Lab coat, protective suit) Respiratory_Protection Respiratory Protection (Use if dust is generated) Ventilation Adequate Ventilation (Fume hood recommended) Eyewash Emergency Eyewash Station Shower Safety Shower Handling Chemical Handling Handling->Eye_Protection Essential PPE Handling->Hand_Protection Essential PPE Handling->Skin_Protection Essential PPE Handling->Ventilation Primary Control Dust_Generation Dust Generation Possible? Handling->Dust_Generation Exposure_Risk Risk of Splash or Exposure? Handling->Exposure_Risk Dust_Generation->Respiratory_Protection Yes Dust_Generation->Ventilation No Exposure_Risk->Eyewash Yes Exposure_Risk->Shower Yes

Caption: Recommended PPE and engineering controls for handling the compound.

Toxicological Information

Specific toxicological data for this compound is not available. However, studies on other imidazo[1,2-a]pyridine derivatives have been conducted. These studies can provide some insight into the potential toxicological profile of this class of compounds. For example, some imidazo[1,2-a]pyridine derivatives have been investigated for antiparasitic and anti-inflammatory properties, with some showing off-target effects in exploratory toxicology studies.[4] It is important to note that toxicity can vary significantly with different substitutions on the imidazo[1,2-a]pyridine core.

Experimental Protocols

No specific experimental protocols for the safety and handling of this compound were found. In the absence of specific protocols, standard laboratory procedures for handling potentially hazardous solid compounds should be followed.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Consult SDS from Supplier B Conduct Risk Assessment A->B C Prepare Engineering Controls (e.g., Fume Hood) B->C D Don Appropriate PPE C->D E Weigh Compound in Ventilated Enclosure D->E F Handle with Care to Avoid Dust Generation E->F G Keep Container Closed When Not in Use F->G H Decontaminate Work Surfaces G->H I Dispose of Waste According to Institutional and Local Regulations H->I J Remove and Dispose of PPE Correctly H->J

Caption: A general workflow for the safe handling of chemical solids.

This guide provides a framework for the safe handling of this compound based on available data for related compounds. Researchers, scientists, and drug development professionals should use this information as a starting point and always prioritize obtaining and following the specific safety data sheet provided by the chemical manufacturer.

References

Methodological & Application

Application Notes and Protocols for the Biological Screening of 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its wide array of biological activities. Derivatives of this core have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] This document provides a guide for the initial biological screening of 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride (CAS: 173159-45-0), a specific analog for which detailed biological data is not yet publicly available. The protocols and application notes provided herein are based on the established activities of the broader imidazo[1,2-a]pyridine class of compounds and serve as a foundational framework for initiating research into the therapeutic potential of this specific molecule.

Potential Biological Activities and Screening Strategy

Based on the extensive research on the imidazo[1,2-a]pyridine scaffold, the primary areas for the biological screening of this compound should include:

  • Anticancer Activity: Many derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[1][3][4]

  • Antimicrobial Activity: The scaffold has been associated with antibacterial and antitubercular properties.[5][6] Screening against a panel of pathogenic bacteria and mycobacteria is therefore recommended.

  • Anti-inflammatory Activity: Selective inhibition of cyclooxygenase-2 (COX-2) has been reported for some imidazo[1,2-a]pyridine derivatives, suggesting potential as anti-inflammatory agents.[7]

A logical workflow for screening this compound would involve initial broad-spectrum cytotoxicity screening against cancer cell lines, followed by antimicrobial assays. If significant activity is observed, further mechanistic studies can be pursued.

G cluster_0 Initial Screening cluster_1 Hit Identification cluster_2 Mechanism of Action Studies Compound 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride Cytotoxicity Assay In vitro Cytotoxicity Screening (e.g., MTT Assay) Compound->Cytotoxicity Assay Antimicrobial Assay Antimicrobial Susceptibility Testing (e.g., Broth Microdilution) Compound->Antimicrobial Assay Active Hit Identification of Active Hit Cytotoxicity Assay->Active Hit IC50 < Threshold Antimicrobial Assay->Active Hit MIC < Threshold Pathway Analysis Signaling Pathway Analysis (e.g., Western Blot for PI3K/Akt/mTOR) Active Hit->Pathway Analysis Enzyme Inhibition Enzyme Inhibition Assays (e.g., COX-2 Inhibition) Active Hit->Enzyme Inhibition Lead Optimization Lead Optimization Pathway Analysis->Lead Optimization Enzyme Inhibition->Lead Optimization

Figure 1: General workflow for the biological screening of novel compounds.

Data Presentation

Quantitative results from the initial screening assays should be systematically recorded to allow for clear comparison and decision-making. The following tables provide a template for organizing the experimental data.

Table 1: In Vitro Cytotoxicity Data

Cancer Cell LineTissue of OriginIC₅₀ (µM)
e.g., A549Lung
e.g., MCF-7Breast
e.g., HCT116Colon
e.g., U87Glioblastoma

Table 2: Antimicrobial Activity Data

Microbial StrainTypeMIC (µg/mL)
Staphylococcus aureusGram-positive
Escherichia coliGram-negative
Pseudomonas aeruginosaGram-negative
Mycobacterium tuberculosis H37RvAcid-fast

Experimental Protocols

The following are detailed protocols for the initial biological screening of this compound.

Protocol 1: In Vitro Cytotoxicity Screening using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a panel of human cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete growth medium (specific to each cell line)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Further dilute the stock solution with a complete growth medium to obtain a range of desired concentrations.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution Method

Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against a panel of microbial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., water or DMSO). Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm. Alternatively, a viability indicator like resazurin can be added, where a color change indicates metabolic activity (and thus growth).

  • Data Recording: Record the MIC value for each tested microbial strain.

Potential Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway

A significant number of imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[1][4] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Should this compound demonstrate significant anticancer activity, investigating its effect on this pathway would be a logical next step.

G Growth Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 activates Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K

Figure 2: Simplified PI3K/Akt/mTOR signaling pathway, a potential target for imidazo[1,2-a]pyridine derivatives.

Conclusion

While the biological profile of this compound is currently uncharacterized, the extensive research on the imidazo[1,2-a]pyridine scaffold provides a strong rationale for its investigation as a potential therapeutic agent. The protocols and guidelines presented in this document offer a comprehensive starting point for its systematic biological evaluation. Rigorous screening and subsequent mechanistic studies will be crucial in elucidating the therapeutic potential of this specific compound.

References

Application Notes and Protocols for Cell-Based Assays Using Imidazo[1,2-a]Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery. Derivatives of this core have demonstrated a wide array of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. Notably, various substituted imidazo[1,2-a]pyridines have been identified as inhibitors of key cellular signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways. These compounds often exert their effects by targeting specific protein kinases, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

These application notes provide a generalized framework for conducting cell-based assays to evaluate the biological activity of imidazo[1,2-a]pyridine derivatives, using 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride as a representative compound of this class. While specific experimental data for this particular hydrochloride salt is not extensively available in public literature, the provided protocols are based on established methodologies for analogous compounds and are intended to serve as a detailed guide for researchers.

Data Presentation: Representative Biological Activities of Imidazo[1,2-a]Pyridine Derivatives

The following tables summarize the types of quantitative data that can be generated for imidazo[1,2-a]pyridine compounds in various cell-based assays. The values presented are hypothetical and for illustrative purposes, based on activities reported for other derivatives within this class.

Table 1: In Vitro Cytotoxicity Profile

This table illustrates how to present the cytotoxic effects of a test compound on a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying a compound's potency.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma5.2
A549Lung Carcinoma12.8
HCT116Colorectal Carcinoma8.5
U-87 MGGlioblastoma15.1

Table 2: Kinase Inhibition Profile

This table provides an example of how to display the inhibitory activity of a compound against a selection of protein kinases. This is crucial for understanding the compound's mechanism of action and selectivity.

Kinase TargetIC50 (nM)
PI3Kα150
Akt1450
mTOR320
CDK2> 10,000
EGFR> 10,000

Experimental Protocols

The following are detailed protocols for key cell-based assays to characterize the biological effects of this compound or other imidazo[1,2-a]pyridine derivatives.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate its IC50 value.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • This compound

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Trypsinize and resuspend cells. Count the cells using a hemocytometer.

    • Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in serum-free medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In-Cell Western Blotting for Phospho-Akt (Ser473)

Objective: To investigate the effect of this compound on the PI3K/Akt signaling pathway by measuring the phosphorylation of Akt.

Materials:

  • Human cancer cell lines (e.g., HCT116)

  • This compound

  • Complete and serum-free cell culture medium

  • Growth factors (e.g., IGF-1)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Mouse anti-total-Akt

  • Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse

  • 96-well black-walled imaging plates

  • Infrared imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed 10,000 cells per well in a 96-well black-walled plate and incubate for 24 hours.

    • Starve the cells in serum-free medium for 12 hours.

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 30 minutes.

  • Immunostaining:

    • Fix the cells with 4% PFA for 20 minutes at room temperature.

    • Wash the wells three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 20 minutes.

    • Wash three times with PBS.

    • Block with blocking buffer for 1.5 hours at room temperature.

    • Incubate with a cocktail of primary antibodies (anti-phospho-Akt and anti-total-Akt) in blocking buffer overnight at 4°C.

    • Wash five times with PBS containing 0.1% Tween-20.

    • Incubate with a cocktail of IRDye®-conjugated secondary antibodies in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash five times with PBS containing 0.1% Tween-20.

  • Data Acquisition and Analysis:

    • Scan the plate using an infrared imaging system at 700 nm and 800 nm wavelengths.

    • Quantify the fluorescence intensity for both channels.

    • Normalize the phospho-Akt signal to the total-Akt signal for each well.

    • Plot the normalized phospho-Akt levels against the compound concentration.

Visualizations

The following diagrams, generated using the DOT language, illustrate a potential signaling pathway affected by imidazo[1,2-a]pyridine derivatives and a typical experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Imidazo[1,2-a]pyridine Derivative Compound->PI3K Compound->Akt Compound->mTOR

Caption: PI3K/Akt/mTOR signaling pathway with inhibitory points.

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with Imidazo[1,2-a]pyridine Derivative Incubate_24h->Treat_Compound Incubate_48h Incubate 48h Treat_Compound->Incubate_48h Assay Perform Cell-Based Assay (e.g., MTT, Western Blot) Incubate_48h->Assay Data_Analysis Data Acquisition & Analysis Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for cell-based assays.

Disclaimer: The provided protocols and data are for illustrative purposes and should be optimized for specific experimental conditions and cell lines. It is recommended to consult relevant literature for the most up-to-date and specific methodologies. The biological activities described are based on the general class of imidazo[1,2-a]pyridine derivatives and may not be representative of this compound.

Application Notes and Protocols for Preclinical Studies of 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are a general guide for the preclinical evaluation of a novel compound within the imidazo[1,2-a]pyridine class, using 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride as a representative example. Specific experimental details may need to be optimized based on the compound's physicochemical properties and intended therapeutic application. No specific experimental data for this compound was found in the public domain; therefore, the quantitative data presented in the tables are illustrative templates.

Introduction

The imidazo[1,2-a]pyridine scaffold is a promising privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antitubercular, anticancer, and anti-inflammatory properties. This document outlines a general framework for the in vivo evaluation of novel imidazo[1,2-a]pyridine derivatives, such as this compound, covering pharmacokinetic, toxicological, and efficacy studies.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. For imidazo[1,2-a]pyridine derivatives, mouse models have been effectively utilized.[1][2][3]

Experimental Protocol: Pharmacokinetic Profiling in Mice

Objective: To determine the pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration in mice.

Materials:

  • This compound

  • Vehicle for dissolution/suspension (e.g., 10% DMSO, 40% PEG300, 50% saline)

  • Male BALB/c mice (6-8 weeks old)

  • Standard laboratory equipment for dosing and blood collection

  • LC-MS/MS for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimate mice to laboratory conditions for at least one week prior to the study.

  • Dosing:

    • Intravenous (IV) Administration: Administer a single dose (e.g., 1-5 mg/kg) via the tail vein.

    • Oral (PO) Administration: Administer a single dose (e.g., 10-50 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis with software such as Phoenix WinNonlin.

Data Presentation: Pharmacokinetic Parameters

Table 1: Template for Pharmacokinetic Parameters of this compound in Mice

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
T1/2 (h) ValueValue
Cmax (ng/mL) ValueValue
Tmax (h) N/AValue
AUC0-t (ng·h/mL) ValueValue
AUC0-inf (ng·h/mL) ValueValue
Cl (mL/min/kg) ValueN/A
Vdss (L/kg) ValueN/A
Oral Bioavailability (F%) N/AValue

Note: Values are to be filled in based on experimental results.

Experimental Workflow: Pharmacokinetics

Pharmacokinetics_Workflow cluster_Dosing Dosing cluster_Sampling Sampling & Processing cluster_Analysis Analysis IV Intravenous (IV) Dosing Blood Blood Collection IV->Blood PO Oral (PO) Dosing PO->Blood Plasma Plasma Preparation Blood->Plasma LCMS LC-MS/MS Analysis Plasma->LCMS PK_Calc PK Parameter Calculation LCMS->PK_Calc Toxicology_Workflow cluster_Acute Acute Toxicity (14 Days) cluster_Subacute Subacute Toxicity (28 Days) A_Dose Single High Dose A_Obs Clinical Observation & Body Weight A_Dose->A_Obs A_Nec Gross Necropsy A_Obs->A_Nec S_Dose Repeated Dosing (3 Doses + Control) S_Obs Clinical Observation, Body Weight, Food Intake S_Dose->S_Obs S_ClinPath Clinical Pathology (Hematology, Biochemistry) S_Obs->S_ClinPath S_NecHisto Necropsy & Histopathology S_ClinPath->S_NecHisto Efficacy_Workflow Infection Aerosol Infection with M. tuberculosis Chronic Establish Chronic Infection (4-6 weeks) Infection->Chronic Treatment Daily Oral Treatment (4 weeks) Chronic->Treatment Harvest Harvest Lungs & Spleens Treatment->Harvest CFU Determine Bacterial Load (CFU) Harvest->CFU Analysis Data Analysis CFU->Analysis Signaling_Pathway cluster_Mtb Mycobacterium tuberculosis ETC Electron Transport Chain QcrB QcrB (Cytochrome bc1 complex) ETC->QcrB ATP_Synthase ATP Synthase QcrB->ATP_Synthase ATP ATP Production QcrB->ATP Disruption ATP_Synthase->ATP Cell_Death Bacterial Cell Death Compound Imidazo[1,2-a]pyridine Derivative Compound->QcrB Inhibition

References

Application Notes and Protocols for 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific experimental data on the application of 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride (CAS: 173159-45-0) in cancer cell lines is not publicly available. The following application notes and protocols are based on studies of structurally related imidazo[1,2-a]pyridine derivatives and are provided as a comprehensive guide for researchers. These protocols should be adapted and validated for the specific compound of interest.

Introduction

Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] Various derivatives of this scaffold have been shown to inhibit the proliferation of cancer cells by targeting key signaling pathways involved in cell growth, survival, and apoptosis.[3][4] Mechanisms of action for this class of compounds include the modulation of pathways such as STAT3/NF-κB, PI3K/Akt/mTOR, and cyclin-dependent kinases (CDKs).[3][5]

These application notes provide a framework for evaluating the anticancer potential of this compound in various cancer cell lines. The protocols outlined below are standard methods for assessing cytotoxicity, and investigating the mechanism of action.

Data Presentation: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines

The following table summarizes the cytotoxic activity (IC50 values) of various imidazo[1,2-a]pyridine derivatives against several cancer cell lines, as reported in the literature. This data provides a reference for the expected potency of compounds with this scaffold.

Compound Name/ReferenceCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine derivative (Compound 6)A375 (Melanoma)9.7[4]
WM115 (Melanoma)15.2[4]
HeLa (Cervical Cancer)35.0[4]
Imidazo[1,2-a]pyrimidine derivative (Compound 4d)MCF-7 (Breast Cancer)39.0[6]
MDA-MB-231 (Breast Cancer)35.1[6]
Imidazo[1,2-a]pyridine derivative (IP-5)HCC1937 (Breast Cancer)45[2][7]
Imidazo[1,2-a]pyridine derivative (IP-6)HCC1937 (Breast Cancer)47.7[2][7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.[2][4]

Materials:

  • Cancer cell lines (e.g., A375, MCF-7, HeLa)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

experimental_workflow_MTT cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Compound Dilutions treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate_48h Incubate for 48h treat_cells->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for MTT Cell Viability Assay.
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This protocol is to quantify apoptosis in cancer cells treated with the compound.[4]

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the compound at its IC50 and 2x IC50 concentrations for 48 hours.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is to investigate the effect of the compound on key signaling proteins.[2][4]

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p53, anti-p21, anti-Bax, anti-Bcl-2, anti-cleaved PARP, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated and untreated cells and determine protein concentration.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Potential Signaling Pathways to Investigate

Based on the literature for related compounds, this compound may exert its anticancer effects through the modulation of one or more of the following signaling pathways.

signaling_pathways cluster_akt_mtor PI3K/Akt/mTOR Pathway cluster_stat_nfkb STAT3/NF-κB Pathway cluster_apoptosis Apoptosis Pathway cluster_cellcycle Cell Cycle Regulation PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival Promotes STAT3 STAT3 Gene_Expression Gene_Expression STAT3->Gene_Expression Regulates Inflammation_Proliferation Inflammation_Proliferation Gene_Expression->Inflammation_Proliferation Leads to NFkB NFkB NFkB->Gene_Expression Regulates Bcl2 Bcl-2 Bax Bax Bcl2->Bax Inhibits Caspases Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis p53 p53 p21 p21 p53->p21 CDKs CDKs p21->CDKs Inhibits Cell_Cycle_Progression Cell_Cycle_Progression CDKs->Cell_Cycle_Progression Promotes Compound Imidazo[1,2-a]pyridine Derivative Compound->Akt Inhibits Compound->mTOR Inhibits Compound->STAT3 Inhibits Compound->NFkB Inhibits Compound->Bcl2 Downregulates Compound->Bax Upregulates Compound->p53 Upregulates

References

Application Notes and Protocols for 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, publicly available research specifically detailing the application of 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride in neurological disorder research is limited. The following application notes and protocols are based on the known neurological activities of the broader imidazo[1,2-a]pyridine class of compounds and represent a proposed investigational framework for this specific molecule.

Introduction

The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this scaffold have shown a wide range of activities, including anxiolytic, anticonvulsant, hypnotic, and anti-inflammatory properties, making them promising candidates for neurological disorder research.[2][3] Notably, several commercial drugs are based on the imidazopyridine structure.[3] While direct data on this compound is not extensively available, its structural similarity to other neurologically active imidazo[1,2-a]pyridines suggests its potential as a valuable research tool.

These application notes provide a hypothetical framework for researchers to investigate the potential of this compound in the context of neurological disorders such as anxiety, epilepsy, and neuroinflammation.

Hypothesized Mechanism of Action

Based on the activities of related compounds, this compound could potentially exert its effects through modulation of various central nervous system targets. A prominent target for many imidazo[1,2-a]pyridine derivatives is the GABA-A receptor, where they can act as allosteric modulators to enhance GABAergic inhibition, leading to anxiolytic and anticonvulsant effects. Other potential mechanisms could involve the inhibition of inflammatory pathways within the central nervous system.

Data Presentation: A Template for Characterization

Due to the absence of specific published data for this compound, the following table is presented as a template for researchers to populate as they generate data. For comparative purposes, data for structurally related, well-characterized imidazo[1,2-a]pyridine derivatives could be included.

ParameterThis compoundReference Compound (e.g., Alpidem)
Target Binding Affinity
GABA-A Receptor Subtype α1 (Ki, nM)To be determinedExample Value
GABA-A Receptor Subtype α2 (Ki, nM)To be determinedExample Value
GABA-A Receptor Subtype α3 (Ki, nM)To be determinedExample Value
GABA-A Receptor Subtype α5 (Ki, nM)To be determinedExample Value
In Vitro Efficacy
EC50 at GABA-A Receptor (nM)To be determinedExample Value
Maximal GABA Potentiation (%)To be determinedExample Value
In Vivo Efficacy
Elevated Plus Maze (MED, mg/kg)To be determinedExample Value
Pentylenetetrazole-induced Seizure Model (ED50, mg/kg)To be determinedExample Value

Experimental Protocols

The following are detailed, hypothetical protocols for the initial characterization of this compound in neurological disorder research.

Protocol 1: In Vitro GABA-A Receptor Binding Assay

Objective: To determine the binding affinity of this compound for different GABA-A receptor subtypes.

Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing specific human GABA-A receptor subunit combinations (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate and resuspend the membrane pellet in a binding buffer.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add cell membranes, a radiolabeled ligand (e.g., [3H]flunitrazepam), and varying concentrations of this compound.

    • For non-specific binding determination, include a high concentration of a non-labeled ligand (e.g., clonazepam).

    • Incubate at 4°C for 1 hour.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: In Vivo Anxiolytic Activity Assessment using the Elevated Plus Maze (EPM)

Objective: To evaluate the anxiolytic-like effects of this compound in rodents.

Methodology:

  • Animal Acclimation:

    • House adult male mice or rats in a controlled environment for at least one week before the experiment.

  • Drug Administration:

    • Dissolve this compound in a suitable vehicle (e.g., saline, DMSO).

    • Administer the compound intraperitoneally (i.p.) or orally (p.o.) at various doses 30-60 minutes before the test.

    • Include a vehicle control group and a positive control group (e.g., diazepam).

  • EPM Test:

    • The EPM apparatus consists of two open arms and two closed arms elevated from the floor.

    • Place the animal in the center of the maze, facing an open arm.

    • Record the animal's behavior for 5 minutes using a video tracking system.

    • Measure the time spent in the open arms and the number of entries into the open and closed arms.

  • Data Analysis:

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • An increase in these parameters is indicative of an anxiolytic-like effect.

    • Analyze the data using ANOVA followed by post-hoc tests.

Visualizations

G cluster_0 Proposed Investigational Workflow In Vitro Screening In Vitro Screening In Vivo Behavioral Models In Vivo Behavioral Models In Vitro Screening->In Vivo Behavioral Models Active Compounds Mechanism of Action Studies Mechanism of Action Studies In Vivo Behavioral Models->Mechanism of Action Studies Efficacious Compounds Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

Caption: A proposed workflow for the investigation of novel compounds in neurological disorder research.

G Imidazo[1,2-a]pyridine Core Imidazo[1,2-a]pyridine Core GABA-A Receptor Modulation GABA-A Receptor Modulation Imidazo[1,2-a]pyridine Core->GABA-A Receptor Modulation Anti-inflammatory Effects Anti-inflammatory Effects Imidazo[1,2-a]pyridine Core->Anti-inflammatory Effects Other CNS Targets Other CNS Targets Imidazo[1,2-a]pyridine Core->Other CNS Targets Potential Therapeutic Effects Potential Therapeutic Effects GABA-A Receptor Modulation->Potential Therapeutic Effects Anti-inflammatory Effects->Potential Therapeutic Effects Other CNS Targets->Potential Therapeutic Effects

Caption: Hypothesized signaling pathways for imidazo[1,2-a]pyridine derivatives in the CNS.

References

Application Notes and Protocols for the In Vivo Formulation of 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride is a member of the imidazopyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its diverse pharmacological activities, including roles as kinase inhibitors, anti-inflammatory, and anticancer agents.[1][2][3] Effective in vivo evaluation of this and similar compounds necessitates the development of appropriate formulations to ensure consistent and reproducible delivery to the target site. These application notes provide detailed protocols for the formulation of this compound for oral administration in preclinical animal models, focusing on common challenges such as poor aqueous solubility.

Physicochemical Properties and Pre-formulation Considerations

A thorough understanding of the physicochemical properties of a new chemical entity (NCE) is critical for developing a successful formulation.[4] For this compound (CAS: 173159-45-0, Formula: C₈H₁₀ClN₃), it is advisable to experimentally determine key parameters such as aqueous solubility at various pH levels, pKa, and logP.[5][6] Given that many imidazopyridine derivatives exhibit poor water solubility, the following protocols are designed to address this challenge.[2]

Table 1: Key Physicochemical Parameters for Formulation Development

ParameterImportanceRecommended Analysis
Aqueous Solubility Determines the feasibility of a simple aqueous solution. Critical for selecting the right formulation strategy (solution vs. suspension).Kinetic and thermodynamic solubility assessment in water, buffers (pH 1.2, 4.5, 6.8), and relevant biorelevant media (FaSSIF, FeSSIF).
pKa Predicts the ionization state of the compound at different physiological pHs, which influences its solubility and permeability.Potentiometric titration or computational prediction.
LogP/LogD Indicates the lipophilicity of the compound, which affects its absorption and distribution.HPLC-based methods or computational prediction.
Solid-State Properties Polymorphism, crystallinity, and particle size can impact dissolution rate and bioavailability.Microscopy, Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD).

Recommended Formulations for In Vivo Oral Administration

The choice of formulation will largely depend on the solubility of this compound. It is recommended to perform preliminary solubility tests in various vehicles to select the most appropriate approach.

Protocol 1: Aqueous Suspension for Oral Gavage

This is a common and straightforward approach for water-insoluble compounds. The use of a suspending agent and a surfactant helps to ensure a uniform and stable suspension for accurate dosing.

Materials:

  • This compound

  • Methylcellulose (0.5% w/v) or Carboxymethylcellulose (CMC) (0.5% w/v)

  • Tween 80 (Polysorbate 80) (0.1% - 1% v/v)

  • Sterile, purified water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Graduated cylinders and beakers

Procedure:

  • Vehicle Preparation:

    • Prepare a 0.5% methylcellulose (or CMC) solution by slowly adding the required amount of powder to sterile water while stirring continuously with a magnetic stirrer. Gentle heating may aid dissolution.

    • Allow the solution to cool to room temperature.

    • Add Tween 80 to the desired final concentration (e.g., 0.5% v/v) and mix thoroughly.

  • Suspension Formulation:

    • Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the number and weight of the animals.

    • Using a mortar and pestle, triturate the compound to a fine powder to improve its suspension properties.

    • Add a small volume of the prepared vehicle to the powder to form a smooth, uniform paste.

    • Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration and a homogenous suspension. A homogenizer can be used for a more uniform particle size distribution.

  • Administration:

    • Stir the suspension continuously before and during dosing to ensure uniformity.

    • Administer the formulation to the animals via oral gavage at the calculated volume (typically 5-10 mL/kg for mice).

Protocol 2: Solubilized Formulation for Oral Gavage

If the compound shows sufficient solubility in a co-solvent system, a solution-based formulation can be used, which may enhance bioavailability.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Sterile saline or water

  • Vortex mixer

  • Sterile tubes

Procedure:

  • Vehicle and Formulation Preparation:

    • A common co-solvent system is DMSO:PEG400:Water (or saline). A typical ratio is 10:40:50 (v/v/v). The final concentration of DMSO should be kept as low as possible due to potential toxicity.

    • First, dissolve the calculated amount of this compound in DMSO.

    • Add PEG400 and vortex thoroughly.

    • Finally, add the sterile saline or water dropwise while vortexing to avoid precipitation.

  • Administration:

    • Administer the clear solution to the animals via oral gavage.

    • It is crucial to prepare this formulation fresh daily and observe for any signs of precipitation before administration.

Table 2: Example Vehicle Compositions for Oral Formulation

Formulation TypeVehicle ComponentsTypical RatiosNotes
Aqueous Suspension Suspending Agent, Surfactant, Water0.5% Methylcellulose, 0.5% Tween 80 in sterile waterSuitable for poorly water-soluble compounds. Requires continuous stirring during dosing.
Co-solvent Solution DMSO, PEG400, Saline/Water10% DMSO, 40% PEG400, 50% SalineCan improve bioavailability for some compounds. Potential for DMSO-related toxicity should be considered.
Aqueous Solution Saline or Phosphate Buffered Saline (PBS)N/AIdeal if the compound is sufficiently water-soluble as a hydrochloride salt.

Dosing Considerations

The effective dose of this compound must be determined empirically for each specific in vivo model. Based on published data for other imidazopyridine derivatives with anti-inflammatory or anti-cancer activity, a starting dose range of 10-50 mg/kg administered once daily can be considered.[7] A dose-response study is highly recommended to determine the optimal dose for the desired therapeutic effect.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the in vivo evaluation of this compound.

experimental_workflow Experimental Workflow for In Vivo Studies cluster_preformulation Pre-formulation cluster_formulation Formulation cluster_invivo In Vivo Study cluster_analysis Data Analysis solubility Solubility Screening stability Formulation Stability solubility->stability vehicle Vehicle Selection stability->vehicle formulation Formulation Preparation (Suspension or Solution) vehicle->formulation dosing Dose Range Finding formulation->dosing efficacy Efficacy Study dosing->efficacy pk Pharmacokinetic Study dosing->pk data_analysis Data Collection & Analysis efficacy->data_analysis pk->data_analysis conclusion Conclusion data_analysis->conclusion PI3K_Akt_mTOR_pathway PI3K/Akt/mTOR Signaling Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PTEN PTEN PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN->PIP2 -P PDK1->Akt P TSC1_2 TSC1/TSC2 Akt->TSC1_2 P Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt P mTORC1 mTORC1 S6K p70S6K mTORC1->S6K P EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 P Rheb Rheb TSC1_2->Rheb Rheb->mTORC1 Growth Cell Growth S6K->Growth Compound 2-Methylimidazo[1,2-a] pyridin-8-ylamine HCl Compound->PI3K

References

Troubleshooting & Optimization

Technical Support Center: 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride during their experiments.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in aqueous solutions. What are the initial steps I should take?

A1: The hydrochloride salt form of 2-Methylimidazo[1,2-a]pyridin-8-ylamine is intended to enhance its aqueous solubility compared to the free base. However, solubility issues can still arise. Initial troubleshooting should focus on pH adjustment. As a hydrochloride salt of a basic compound, its solubility is expected to be higher in acidic conditions.[1] We recommend preparing a stock solution in a slightly acidic buffer (e.g., pH 4-6) or adding a small amount of dilute HCl to your aqueous solvent.

Q2: What is the expected solubility of this compound in common solvents?

Q3: Can I use co-solvents to improve the solubility of my compound?

A3: Yes, using co-solvents is a common and effective method to enhance the solubility of poorly soluble compounds.[2] For this compound, water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) can be used. It is advisable to start with a small percentage of the co-solvent and gradually increase it until the desired concentration is achieved, while being mindful of the potential impact on your specific experimental system.

Q4: How does temperature affect the solubility of this compound?

A4: Generally, the solubility of solid compounds in liquid solvents increases with temperature. If you are still facing solubility issues, gentle warming of the solution may help. However, it is crucial to ensure that your compound is stable at elevated temperatures to avoid degradation. Always perform stability tests before incorporating a heating step into your standard protocol.

Q5: Should I be concerned about the common ion effect?

A5: The common ion effect can sometimes decrease the solubility of hydrochloride salts in solutions that already contain chloride ions (e.g., high concentration NaCl solutions).[3] While this is more pronounced for slightly soluble hydrochlorides, it is a factor to consider if you are working with buffers or media with high chloride content. If you suspect this to be an issue, consider using alternative buffer systems.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon pH adjustment.
  • Cause: The pH of the solution may have been raised too high, causing the hydrochloride salt to convert to its less soluble free base form. The solubility of hydrochloride salts of basic compounds often decreases as the pH increases towards neutral and alkaline conditions.[1]

  • Solution:

    • Determine the pKa of your compound (if not known, it can be predicted using software or assumed to be in the range of typical pyridinium ions).

    • Maintain the pH of your solution at least 1-2 units below the pKa to ensure the compound remains in its protonated, more soluble form.

    • If your experiment requires a higher pH, consider preparing a more concentrated stock solution at an acidic pH and then diluting it into the final, higher-pH medium. This can sometimes prevent precipitation.

Issue 2: The use of co-solvents is interfering with my downstream biological assay.
  • Cause: Organic co-solvents can be toxic to cells or interfere with enzyme activity, even at low concentrations.

  • Solution:

    • Minimize the percentage of the organic co-solvent to the lowest effective concentration.

    • Include a vehicle control in your experiments (the same concentration of co-solvent without your compound) to assess its baseline effect.

    • Consider alternative, more biocompatible co-solvents such as DMSO (use with caution and at very low final concentrations, typically <0.5%), PEG 400, or cyclodextrins.[2] Cyclodextrins can form inclusion complexes with hydrophobic drugs, enhancing their aqueous solubility.[2]

Experimental Protocols

Protocol 1: Improving Solubility using pH Adjustment
  • Preparation of Buffers: Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, and 7.4) using appropriate buffer systems (e.g., acetate buffer for pH 4-5.5, phosphate buffer for pH 6-8).

  • Solubility Determination:

    • Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

    • Shake the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and dilute it appropriately.

    • Determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Analysis: Compare the solubility at different pH values to identify the optimal pH range for your experiments.

Protocol 2: Enhancing Solubility with Co-solvents
  • Solvent Selection: Choose a set of water-miscible co-solvents that are compatible with your experimental system (e.g., ethanol, propylene glycol, PEG 400).

  • Preparation of Co-solvent Mixtures: Prepare a series of solvent systems with increasing concentrations of the co-solvent in water (e.g., 5%, 10%, 20%, 50% v/v).

  • Solubility Measurement:

    • Following the same procedure as in Protocol 1, add an excess of the compound to each co-solvent mixture.

    • Equilibrate, centrifuge, and determine the concentration of the dissolved compound in the supernatant.

  • Data Evaluation: Plot the solubility of this compound as a function of the co-solvent concentration to find the most effective system.

Data Presentation

Table 1: Illustrative Solubility of a Structurally Similar Imidazodiazepine Hydrochloride (KRM-II-81 HCl) at Different pH Values.

pHSolubility (g/L)
113.1
212.5
311.8
75.4
85.9
96.2

Note: This data is for KRM-II-81 HCl and is provided as an example to illustrate the expected trend for this compound.[1]

Table 2: General Effect of Co-solvents on the Solubility of Poorly Soluble Drugs.

Co-solventTypical Concentration Range (% v/v)Fold Increase in Solubility (Example)
Ethanol5 - 402 - 50
Propylene Glycol10 - 605 - 100
PEG 40020 - 7010 - 500

Note: The fold increase in solubility is highly dependent on the specific compound and co-solvent system. This table provides a general indication of the potential for solubility enhancement.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Dissolving 2-Methylimidazo[1,2-a]pyridin-8-ylamine HCl check_solubility Is the compound fully dissolved in aqueous buffer (pH 7.4)? start->check_solubility solubility_ok Solubility is adequate. Proceed with experiment. check_solubility->solubility_ok Yes solubility_issue Solubility Issue Identified check_solubility->solubility_issue No ph_adjustment Adjust pH to acidic range (e.g., pH 4-6) solubility_issue->ph_adjustment check_ph_solubility Is solubility improved? ph_adjustment->check_ph_solubility ph_solubility_ok Solubility improved. Use acidic buffer. check_ph_solubility->ph_solubility_ok Yes cosolvent_strategy Introduce a co-solvent (e.g., Ethanol, PEG 400) check_ph_solubility->cosolvent_strategy No check_cosolvent_solubility Is solubility improved? cosolvent_strategy->check_cosolvent_solubility cosolvent_solubility_ok Solubility improved. Determine optimal co-solvent %. check_cosolvent_solubility->cosolvent_solubility_ok Yes further_optimization Further Optimization Needed: - Temperature adjustment - Particle size reduction - Formulation strategies check_cosolvent_solubility->further_optimization No

Caption: Troubleshooting workflow for solubility issues.

Signaling_Pathway_Placeholder cluster_solubility_factors Factors Influencing Solubility pH pH of Solvent Solubility Solubility of 2-Methylimidazo[1,2-a]pyridin-8-ylamine HCl pH->Solubility Decreasing pH increases solubility CoSolvent Presence of Co-solvents CoSolvent->Solubility Increases solubility Temperature Temperature Temperature->Solubility Increasing temperature generally increases solubility CommonIon Common Ion Effect CommonIon->Solubility High [Cl-] may decrease solubility

Caption: Key factors affecting compound solubility.

References

stability issues with 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are using 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride in their experiments. The following information addresses potential stability issues in solution and offers troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for solid this compound?

A1: Solid this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. To maintain purity and prevent degradation, it is advisable to protect the compound from light and moisture.

Q2: What is the expected solubility of this compound in common laboratory solvents?

A2: As a hydrochloride salt of an amine, this compound is generally expected to be more soluble in polar protic solvents such as water, methanol, and ethanol. Its solubility in non-polar organic solvents is likely to be limited. The solubility in aqueous solutions can be significantly influenced by the pH.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of amine hydrochloride salts in aqueous solutions is often pH-dependent. Acidic conditions (typically pH < 7) favor the protonated form of the amine, which is generally more soluble and stable in solution. In neutral to alkaline conditions (pH ≥ 7), the compound may deprotonate to its free base form, which can be less soluble and potentially more susceptible to degradation, leading to precipitation or loss of activity.

Troubleshooting Guide: Solution Stability Issues

This guide provides solutions to common problems encountered during the preparation and storage of this compound solutions.

Issue 1: Precipitation or cloudiness is observed when dissolving the compound.

  • Question: Why is my this compound solution cloudy or showing precipitate upon preparation?

  • Answer: This is a common issue with amine hydrochloride salts and can be attributed to several factors, primarily the pH of the solution.

Potential Cause Troubleshooting Step
High pH of the Solvent The solubility of amine hydrochloride salts is pH-dependent.[1] In neutral or basic solutions, the less soluble free base can form, causing precipitation.[1]
* Action: Measure the pH of your solution. If it is neutral or basic, adjust to a slightly acidic pH (e.g., pH 4-6) by adding a small amount of a suitable acid (e.g., dilute HCl).
Concentration Exceeds Solubility Limit The intended concentration may be higher than the compound's solubility in the chosen solvent at the current temperature.
* Action: Try preparing a more dilute solution. If a higher concentration is necessary, gentle warming or sonication may aid dissolution. Be cautious, as excessive heat can cause degradation.
Common Ion Effect High concentrations of chloride ions from other sources in the solution can decrease the solubility of the hydrochloride salt.[1]
* Action: If possible, use a buffer system with a different counter-ion or reduce the concentration of other chloride-containing salts.

Issue 2: The prepared solution changes color or loses activity over time.

  • Question: My stock solution of this compound has changed color or appears to have degraded. What could be the cause?

  • Answer: Color change and loss of activity are often indicators of chemical degradation. This can be influenced by storage conditions and the chemical environment of the solution.

Potential Cause Troubleshooting Step
Exposure to Light Imidazo[1,2-a]pyridine derivatives can be sensitive to light, which may induce photochemical degradation.
* Action: Store solutions in amber vials or wrap containers with aluminum foil to protect from light. Prepare fresh solutions as needed and avoid long-term storage of working solutions.
Incorrect Storage Temperature Elevated temperatures can accelerate the rate of chemical degradation.[2]
* Action: Store stock solutions at the recommended temperature, typically refrigerated (2-8 °C) or frozen (-20 °C), unless otherwise specified. Allow solutions to come to room temperature before use to prevent condensation.
Oxidative Degradation The amine group and the heterocyclic ring system may be susceptible to oxidation, especially in the presence of certain metal ions or reactive oxygen species.
* Action: Use high-purity solvents and de-gas solutions if necessary. Avoid contamination with metal ions.

Experimental Protocols

General Protocol for Preparing a Stock Solution of this compound

This protocol provides a general guideline for preparing a stock solution. It is recommended to perform a small-scale solubility test first.

Materials:

  • This compound

  • High-purity solvent (e.g., sterile, deionized water or DMSO)

  • Calibrated balance

  • Appropriate volumetric flask

  • Magnetic stirrer and stir bar or vortex mixer

  • pH meter (for aqueous solutions)

  • Sterile filter (if required)

Procedure:

  • Calculate the required mass: Determine the mass of the compound needed to achieve the desired concentration and volume.

  • Weigh the compound: Accurately weigh the calculated mass of this compound in a suitable weighing vessel.

  • Initial Dissolution: Transfer the weighed compound to the volumetric flask. Add a portion of the chosen solvent (approximately 50-70% of the final volume).

  • Aid Dissolution: Gently swirl the flask or use a magnetic stirrer at a low speed to dissolve the compound. Sonication or gentle warming can be used if necessary, but avoid excessive heat.

  • pH Adjustment (for aqueous solutions): If precipitation occurs, check the pH of the solution. If it is neutral or basic, add a dilute acid (e.g., 0.1 M HCl) dropwise until the solution clears and a slightly acidic pH is achieved.

  • Bring to Final Volume: Once the compound is completely dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Homogenize: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Sterilization and Storage: If required, filter the solution through a sterile filter into a sterile storage container. Store the stock solution protected from light at the appropriate temperature (e.g., 4°C or -20°C).

Visualizations

pH_Solubility_Relationship cluster_conditions Solution pH cluster_form Predominant Form of the Compound cluster_solubility Expected Solubility Acidic_pH Acidic pH (e.g., < 7) Protonated_Form Protonated (Salt Form) R-NH3+ Cl- Acidic_pH->Protonated_Form Favors Neutral_Basic_pH Neutral to Basic pH (e.g., >= 7) Free_Base_Form Free Base R-NH2 Neutral_Basic_pH->Free_Base_Form Favors High_Solubility Higher Solubility Protonated_Form->High_Solubility Leads to Low_Solubility Lower Solubility (Potential for Precipitation) Free_Base_Form->Low_Solubility Leads to

Caption: pH-dependent solubility of an amine hydrochloride salt.

References

Technical Support Center: Synthesis of 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common synthetic route involves a three-step process:

  • Cyclization: Formation of the 2-methyl-8-nitroimidazo[1,2-a]pyridine core. This is typically achieved by reacting a substituted 2-aminopyridine (specifically, 3-nitro-2-aminopyridine) with a C2 synthon like chloroacetone.

  • Reduction: Conversion of the 8-nitro group to an 8-amino group. This is commonly carried out using reducing agents like tin(II) chloride (SnCl₂) or through catalytic hydrogenation.

  • Salt Formation: Conversion of the resulting amine to its hydrochloride salt for improved stability and handling. This is usually done by treating the free base with hydrochloric acid in a suitable solvent.

Q2: Why is the nitro group introduced at the 8-position of the imidazo[1,2-a]pyridine scaffold?

Introducing a nitro group is a strategic step to enable the formation of the 8-amino group. The nitro group acts as a precursor that can be reliably reduced to the desired amine functionality in a subsequent step. Direct amination of the imidazo[1,2-a]pyridine ring at the 8-position is often challenging.

Q3: What are the advantages of converting the final product to a hydrochloride salt?

Converting the free amine to its hydrochloride salt offers several advantages, including:

  • Increased Stability: Salts are generally more crystalline and less prone to degradation upon storage compared to the free base.

  • Improved Solubility: Hydrochloride salts often exhibit better solubility in aqueous media, which can be beneficial for biological testing and formulation.

  • Easier Handling: The crystalline nature of salts makes them easier to handle, weigh, and purify.

Q4: Are there alternative methods for the reduction of the nitro group?

Yes, besides tin(II) chloride, other methods for reducing aromatic nitro groups can be employed. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere is a common and often cleaner alternative. However, the choice of method may depend on the presence of other functional groups in the molecule that could be sensitive to the reaction conditions.

Troubleshooting Guide

This section addresses common pitfalls encountered during the synthesis of this compound.

Step 1: Synthesis of 2-Methyl-8-nitroimidazo[1,2-a]pyridine
Problem Possible Cause(s) Troubleshooting Suggestions
Low or no product yield - Incomplete reaction. - Incorrect reaction temperature. - Poor quality of starting materials. - Formation of side products.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature; imidazo[1,2-a]pyridine formation often requires heating. - Ensure the purity of 2-amino-3-nitropyridine and chloroacetone. - Consider alternative cyclization methods or catalysts if side reactions are significant.
Formation of a dark, tarry reaction mixture - High reaction temperature leading to decomposition. - Presence of impurities that promote polymerization.- Reduce the reaction temperature and extend the reaction time. - Purify starting materials before use. - Use a milder base if one is employed in the reaction.
Difficulty in isolating the product - Product is soluble in the reaction solvent. - Emulsion formation during workup.- After reaction completion, cool the mixture and try to precipitate the product by adding a non-polar solvent. - If an emulsion forms during extraction, add brine or filter the mixture through a pad of celite.
Step 2: Reduction of 2-Methyl-8-nitroimidazo[1,2-a]pyridine to 2-Methylimidazo[1,2-a]pyridin-8-ylamine
Problem Possible Cause(s) Troubleshooting Suggestions
Incomplete reduction - Insufficient amount of reducing agent. - Inactive catalyst (for catalytic hydrogenation). - Low reaction temperature.- Increase the molar equivalents of the reducing agent (e.g., SnCl₂). - For catalytic hydrogenation, use fresh catalyst and ensure a proper hydrogen atmosphere. - Gently heat the reaction mixture if using SnCl₂.
Formation of side products - Over-reduction of the heterocyclic ring. - Side reactions promoted by acidic conditions (with SnCl₂ in HCl).- Monitor the reaction closely by TLC to avoid over-reduction. - For sensitive substrates, consider catalytic hydrogenation under neutral conditions.
Difficult workup with Tin salts - Precipitation of tin hydroxides upon basification.- After reaction completion with SnCl₂, pour the mixture into a large volume of ice water and basify slowly with a saturated solution of sodium bicarbonate or sodium hydroxide to a pH > 12 to dissolve the tin salts as stannates.[1] - Alternatively, filter the tin precipitates through celite after basification.[1]
Step 3: Formation of this compound
Problem Possible Cause(s) Troubleshooting Suggestions
Product does not precipitate - The product is too soluble in the chosen solvent. - Insufficient HCl added.- Use a solvent system where the hydrochloride salt is insoluble, such as diethyl ether, isopropanol, or a mixture of ethanol and ether. - Ensure an excess of HCl is added (check pH with indicator paper). - Cool the solution in an ice bath to promote crystallization.
Oily product formation instead of a crystalline solid - Presence of impurities. - Rapid precipitation.- Ensure the free amine is pure before salt formation. - Add the HCl solution slowly with vigorous stirring to encourage the formation of a crystalline precipitate. - Try trituration with a non-polar solvent to induce crystallization.
Hygroscopic product - Inherent property of the salt. - Residual solvent.- Dry the final product thoroughly under high vacuum. - Store the product in a desiccator over a suitable drying agent.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-8-nitroimidazo[1,2-a]pyridine
  • To a solution of 2-amino-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add chloroacetone (1.2 eq).

  • Heat the reaction mixture at reflux (typically 80-100 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, filter the solid, wash with a small amount of cold solvent, and dry under vacuum.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 2: Reduction of 2-Methyl-8-nitroimidazo[1,2-a]pyridine

Method A: Using Tin(II) Chloride

  • Suspend 2-methyl-8-nitroimidazo[1,2-a]pyridine (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated hydrochloric acid portion-wise, keeping the temperature below 50 °C.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and carefully basify with a concentrated aqueous solution of NaOH or NaHCO₃ until the pH is basic.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.

Method B: Catalytic Hydrogenation

  • Dissolve 2-methyl-8-nitroimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the amine.

Protocol 3: Formation of this compound
  • Dissolve the crude 2-Methylimidazo[1,2-a]pyridin-8-ylamine in a minimal amount of a suitable solvent like isopropanol or ethanol.

  • Slowly add a solution of hydrochloric acid in a solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

  • Continue adding the acid until the precipitation of the hydrochloride salt is complete (the solution should be acidic).

  • Stir the resulting suspension for a short period, then collect the solid by filtration.

  • Wash the solid with a small amount of a non-polar solvent (e.g., diethyl ether) to remove any remaining impurities.

  • Dry the product under vacuum to obtain this compound.

Visualizations

Synthesis_Workflow Start 2-Amino-3-nitropyridine + Chloroacetone Cyclization Step 1: Cyclization (e.g., Reflux in Ethanol) Start->Cyclization Nitro_Intermediate 2-Methyl-8-nitroimidazo[1,2-a]pyridine Cyclization->Nitro_Intermediate Reduction Step 2: Reduction (e.g., SnCl2/HCl or H2/Pd-C) Nitro_Intermediate->Reduction Amine_Intermediate 2-Methylimidazo[1,2-a]pyridin-8-ylamine Reduction->Amine_Intermediate Salt_Formation Step 3: Salt Formation (HCl in solvent) Amine_Intermediate->Salt_Formation Final_Product 2-Methylimidazo[1,2-a]pyridin-8-ylamine Hydrochloride Salt_Formation->Final_Product

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Logic cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Reduction cluster_step3 Step 3: Salt Formation S1_Problem Low Yield? S1_C1 Incomplete Reaction? S1_Problem->S1_C1 Yes S1_C2 Side Products? S1_Problem->S1_C2 Yes S1_S1 Monitor by TLC, Optimize Temp. S1_C1->S1_S1 S1_S2 Purify Starting Materials S1_C2->S1_S2 S2_Problem Incomplete Reduction? S2_C1 Insufficient Reagent? S2_Problem->S2_C1 Yes S2_C2 Difficult Workup? S2_Problem->S2_C2 Yes S2_S1 Increase Equivalents S2_C1->S2_S1 S2_S2 Basify to pH > 12 or Filter Precipitate S2_C2->S2_S2 S3_Problem No Precipitation? S3_C1 Product Too Soluble? S3_Problem->S3_C1 Yes S3_C2 Oily Product? S3_Problem->S3_C2 Yes S3_S1 Change Solvent, Cool Solution S3_C1->S3_S1 S3_S2 Purify Amine, Slow Addition of HCl S3_C2->S3_S2

Caption: Troubleshooting decision tree for the synthesis.

References

Technical Support Center: Troubleshooting 2-Methylimidazo[1,2-a]pyridin-8-ylamine Hydrochloride Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is limited publicly available information specifically on the biological activity and cell-based applications of 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride. The following troubleshooting guide and FAQs are based on the general properties of the imidazo[1,2-a]pyridine class of compounds and common challenges encountered in cell-based assays with small molecules.

Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of action for imidazo[1,2-a]pyridine compounds?

Imidazo[1,2-a]pyridine derivatives have been investigated for a wide range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents. A common mechanism of action for some compounds in this class is the inhibition of protein kinases, which are crucial for cell signaling pathways that control cell growth, proliferation, and survival.[1]

Q2: How should I prepare and store this compound for cell-based assays?

As a hydrochloride salt, this compound is likely more soluble in aqueous solutions than its free base. However, for cell-based assays, it is standard practice to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO). This stock solution should be stored at -20°C or -80°C to maintain stability. Working solutions should be freshly prepared by diluting the stock in cell culture medium. It is crucial to ensure the final DMSO concentration in the assay is low (typically ≤ 0.5%) and consistent across all wells, including vehicle controls, to avoid solvent-induced cytotoxicity.[2]

Q3: What are the appropriate controls for a cell-based assay with this compound?

To ensure the validity of your results, several controls are essential:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. This accounts for any effects of the solvent on the cells.

  • Untreated Control: Cells that are not exposed to either the compound or the vehicle. This provides a baseline for normal cell behavior.

  • Positive Control: A known compound that induces the expected effect (e.g., a known kinase inhibitor or cytotoxic agent). This confirms that the assay is working correctly.

  • Negative Control: A compound known to be inactive in the assay.

Q4: I am observing high variability between replicate wells. What could be the cause?

High variability in cell-based assays can stem from several factors:

  • Uneven Cell Seeding: Ensure a homogenous cell suspension and consistent pipetting when seeding plates.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. It is recommended to fill the perimeter wells with sterile PBS or media without cells and use the inner wells for experiments.[3][4][5]

  • Compound Precipitation: The compound may precipitate out of solution at higher concentrations. Visually inspect the wells for any precipitate.

  • Inconsistent Incubation Conditions: Ensure uniform temperature and CO2 levels in the incubator.

Troubleshooting Guides

Issue 1: Unexpected or No Effect on Cell Viability

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Compound Inactivity or Degradation Ensure proper storage of the stock solution (-20°C or -80°C). Prepare fresh dilutions for each experiment.
Suboptimal Compound Concentration Perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the optimal effective concentration.
Insufficient Incubation Time Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
Cell Line Resistance The chosen cell line may not express the target of the compound or may have resistance mechanisms. Consider using a different cell line that is known to be sensitive to similar compounds.
Compound Precipitation Visually inspect wells for precipitate. If observed, consider using a lower concentration range or a different solubilization method.
Issue 2: High Background Signal in Cytotoxicity/Apoptosis Assays

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Solvent (DMSO) Toxicity Determine the maximum tolerated DMSO concentration for your cell line by running a dose-response curve with DMSO alone. Ensure the final DMSO concentration is below this level and is consistent across all wells.[2]
Contamination Regularly test cell cultures for mycoplasma and other microbial contaminants.
Poor Cell Health Use cells that are in the logarithmic growth phase and have a high viability (>95%) before starting the experiment. Avoid using cells that are over-confluent.
Assay Reagent Interference The compound may interfere with the assay reagents (e.g., reducing MTT reagent). Run a control with the compound in cell-free media to check for direct chemical reactions.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Signaling Pathways and Workflows

Hypothetical Kinase Inhibition Pathway

Imidazo[1,2-a]pyridine derivatives have been reported to act as kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway that could be inhibited by such a compound, leading to apoptosis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Growth_Factor Growth Factor Receptor_Kinase Receptor Kinase Growth_Factor->Receptor_Kinase Binds Kinase_1 Kinase 1 Receptor_Kinase->Kinase_1 Activates Kinase_2 Kinase 2 Kinase_1->Kinase_2 Phosphorylates Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Kinase_2->Anti_Apoptotic Activates Transcription_Factor Transcription Factor Kinase_2->Transcription_Factor Activates Compound 2-Methylimidazo[1,2-a]pyridin- 8-ylamine hydrochloride Compound->Kinase_2 Inhibits Caspases Caspase Activation Anti_Apoptotic->Caspases Inhibits Proliferation_Genes Proliferation & Survival Genes Transcription_Factor->Proliferation_Genes Induces Transcription Proliferation_Genes->Anti_Apoptotic Upregulates Apoptosis Apoptosis Caspases->Apoptosis Start Unexpected Cell Viability Result Check_Controls Review Assay Controls (Vehicle, Positive, Negative) Start->Check_Controls Controls_OK Controls Behaving as Expected? Check_Controls->Controls_OK Troubleshoot_Assay Troubleshoot General Assay (Reagents, Plate Reader, etc.) Controls_OK->Troubleshoot_Assay No Check_Compound Evaluate Compound (Solubility, Stability, Purity) Controls_OK->Check_Compound Yes End Problem Resolved Troubleshoot_Assay->End Compound_OK Compound Issues Identified? Check_Compound->Compound_OK Optimize_Concentration Optimize Compound Concentration (Dose-Response Curve) Compound_OK->Optimize_Concentration No Compound_OK->End Yes Optimize_Time Optimize Incubation Time (Time-Course Experiment) Optimize_Concentration->Optimize_Time Check_Cells Assess Cell Health & Resistance (Viability, Passage Number) Optimize_Time->Check_Cells Cells_OK Cell-related Issues? Check_Cells->Cells_OK Re-evaluate_Hypothesis Re-evaluate Biological Hypothesis Cells_OK->Re-evaluate_Hypothesis No Troubleshoot_Cells Use New Batch of Cells or Different Cell Line Cells_OK->Troubleshoot_Cells Yes Re-evaluate_Hypothesis->End Troubleshoot_Cells->End cluster_observation Observation cluster_cause Potential Cause High_Necrosis High Percentage of Necrotic Cells (PI+) High_Concentration Compound Concentration Too High High_Necrosis->High_Concentration Harsh_Handling Harsh Cell Handling High_Necrosis->Harsh_Handling No_Apoptosis No Apoptosis Detected Compound_Inactive Compound Inactive/Degraded No_Apoptosis->Compound_Inactive Suboptimal_Conditions Suboptimal Time/Concentration No_Apoptosis->Suboptimal_Conditions High_Background High Background Apoptosis in Control High_Background->Harsh_Handling Poor_Cell_Health Poor Cell Health/ Over-confluence High_Background->Poor_Cell_Health Contamination Mycoplasma Contamination High_Background->Contamination

References

Technical Support Center: Overcoming Drug Resistance with 2-Methylimidazo[1,2-a]pyridin-8-ylamine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride and its analogs to overcome drug resistance in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which imidazo[1,2-a]pyridine analogs are thought to overcome drug resistance?

A1: While research is ongoing, several imidazo[1,2-a]pyridine analogs have been shown to overcome drug resistance through various mechanisms. A key strategy involves the inhibition of signaling pathways that are commonly hyperactivated in resistant cancer cells, such as the PI3K/AKT/mTOR pathway.[1][2] By targeting central nodes in these pathways, these compounds can induce apoptosis and arrest the cell cycle, even in cells that have developed resistance to other chemotherapeutic agents.[3][4] Some derivatives have also been found to modulate the activity of multidrug efflux pumps like P-glycoprotein (ABCB1), which are frequently responsible for pumping anticancer drugs out of resistant cells.[5]

Q2: I am observing precipitation of my 2-Methylimidazo[1,2-a]pyridin-8-ylamine analog when I add it to my cell culture medium. What can I do?

A2: Precipitation in aqueous media is a common challenge with hydrophobic compounds. Here are several troubleshooting steps to address this issue:

  • Optimize Final DMSO Concentration: Ensure the final concentration of dimethyl sulfoxide (DMSO) in your cell culture medium is as low as possible, typically below 0.5%, to minimize solvent toxicity to your cells.[6]

  • Pre-warm the Medium: Always warm your cell culture medium to 37°C before adding the compound's stock solution. This can help prevent the compound from immediately precipitating upon introduction to the cooler aqueous environment.[6]

  • Modify the Dilution Technique: Instead of adding a small volume of a highly concentrated stock directly into the full volume of medium, try a serial dilution approach. Alternatively, add the stock solution drop-wise while gently vortexing or swirling the medium to ensure rapid and even dispersion.[7]

  • Consider Serum Content: If your experimental design allows, prepare the final dilution in a medium that contains serum. Proteins within the serum can sometimes help to stabilize compounds and keep them in solution.[6]

Q3: My cells appear healthy, but I'm not observing the expected level of cytotoxicity or reversal of resistance with my imidazo[1,2-a]pyridine analog. What could be the issue?

A3: If you are not seeing the expected activity, several factors could be at play:

  • Compound Stability: The analog may be unstable in the cell culture medium at 37°C over the duration of your experiment. Consider performing a time-course experiment to determine the optimal incubation period. It is also advisable to prepare fresh working solutions for each experiment.

  • Cell Line Specificity: The mechanism of resistance in your chosen cell line may not be susceptible to the mechanism of action of your specific analog. For example, if the analog primarily targets the PI3K/AKT pathway, but the predominant resistance mechanism is target mutation, you may see limited efficacy.

  • Efflux Pump Activity: If your compound is a substrate for multidrug resistance pumps like P-glycoprotein (ABCB1) or ABCG2, it may be actively removed from the cells. You can test for this by co-incubating your analog with known efflux pump inhibitors.

  • Insufficient Compound Concentration or Incubation Time: It's possible that the concentration of the analog is too low or the incubation time is too short to elicit a significant biological response. A dose-response and time-course experiment is recommended to determine the optimal experimental conditions.

Troubleshooting Guides

Guide 1: Inconsistent Cytotoxicity Results in Resistant vs. Sensitive Cell Lines
Observation Potential Cause Suggested Solution
High variability in IC50 values between replicate experiments. Inconsistent final concentration due to precipitation.Follow the troubleshooting steps for compound solubility (FAQ 2). Visually inspect the medium for any precipitate before adding it to the cells.
Cell passage number and health.Ensure that both sensitive and resistant cell lines are used at a similar low passage number and are in the logarithmic growth phase at the time of seeding.
Contamination (e.g., Mycoplasma).Regularly test cell lines for Mycoplasma contamination, as it can alter cellular responses to therapeutic agents.
The analog shows similar cytotoxicity in both sensitive and resistant cell lines. The analog may not be effective against the specific resistance mechanism of your cell line.Characterize the resistance mechanism of your cell line (e.g., check for overexpression of efflux pumps, mutations in the drug target). Select an analog with a known mechanism of action that is relevant to the resistance profile.
The compound itself is a substrate for efflux pumps.Perform a rhodamine 123 accumulation assay to determine if the compound is being effluxed. If so, consider co-administration with an efflux pump inhibitor as a positive control.
Guide 2: Difficulty in Assessing the Mechanism of Action
Observation Potential Cause Suggested Solution
No change in the phosphorylation status of key signaling proteins (e.g., AKT, mTOR) after treatment. Insufficient treatment time or concentration.Perform a time-course (e.g., 1, 6, 12, 24 hours) and dose-response experiment to identify the optimal conditions for observing changes in protein phosphorylation.
The analog acts on a different signaling pathway.Broaden your investigation to other relevant pathways implicated in drug resistance, such as STAT3 or NF-κB.[4]
Poor antibody quality in Western blot analysis.Validate your primary antibodies using appropriate positive and negative controls to ensure they are specific and sensitive.
Conflicting results between different assays (e.g., apoptosis assay vs. cell viability assay). Assays are measuring different cellular events.Use multiple, complementary assays to assess the mechanism of action. For example, couple a cell viability assay (like MTT) with an apoptosis assay (like Annexin V staining) and a cell cycle analysis (by flow cytometry).

Quantitative Data Summary

The following table summarizes representative IC50 values for various imidazo[1,2-a]pyridine analogs against different cancer cell lines. Note that direct comparisons between sensitive and resistant cell line pairs for the same compound are limited in the public domain.

Compound/Analog Cell Line IC50 (µM) Reference
Imidazo[1,2-a]pyridine derivative 3a A549 (Lung Carcinoma)5.988 ± 0.12[8]
Imidazo[1,2-a]pyridine derivative 9j PD-L1 Inhibition Assay1.8[9]
Imidazo[1,2-a]pyridine derivative IP-5 HCC1937 (Breast Cancer)45[3][10]
Imidazo[1,2-a]pyridine derivative IP-6 HCC1937 (Breast Cancer)47.7[3][10]
Imidazo[1,2-a]pyridine derivative 12b HepG2 (Hepatocellular Carcinoma)13[11]
Imidazo[1,2-a]pyridine derivative 12b MCF-7 (Breast Cancer)11[11]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 2-Methylimidazo[1,2-a]pyridin-8-ylamine analog in pre-warmed cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of PI3K/AKT Pathway
  • Cell Lysis: After treating cells with the imidazo[1,2-a]pyridine analog for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total AKT, phosphorylated AKT (p-AKT), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the levels of p-AKT to total AKT to determine the effect of the compound on pathway activation.[3]

Visualizations

G cluster_0 Drug Resistance Mechanisms cluster_1 Imidazo[1,2-a]pyridine Analogs cluster_2 Overcoming Resistance Efflux Increased Drug Efflux (e.g., P-gp/ABCB1) Signaling Hyperactivated Survival Pathways (e.g., PI3K/AKT/mTOR) Signaling->Efflux Upregulates Apoptosis Reduced Apoptosis Signaling->Apoptosis Inhibits Analog 2-Methylimidazo[1,2-a]pyridin-8-ylamine Hydrochloride Analogs Efflux_Inhibition Efflux Pump Inhibition Analog->Efflux_Inhibition Modulates Signaling_Inhibition Inhibition of PI3K/AKT/mTOR Analog->Signaling_Inhibition Inhibits Apoptosis_Induction Induction of Apoptosis Analog->Apoptosis_Induction Induces Efflux_Inhibition->Efflux Blocks Signaling_Inhibition->Signaling Blocks Apoptosis_Induction->Apoptosis Reverses

Caption: Mechanisms of overcoming drug resistance by imidazo[1,2-a]pyridine analogs.

G cluster_workflow Experimental Workflow: Assessing Resistance Reversal start 1. Cell Culture (Sensitive vs. Resistant Lines) treat 2. Treat with Analog (Dose-Response) start->treat viability 3. Cell Viability Assay (e.g., MTT) treat->viability mechanism 4. Mechanism of Action Studies viability->mechanism western Western Blot (PI3K/AKT Pathway) mechanism->western Signaling flow Flow Cytometry (Apoptosis/Cell Cycle) mechanism->flow Cell Fate efflux_assay Efflux Pump Assay (Rhodamine 123) mechanism->efflux_assay Efflux end 5. Data Analysis (Compare IC50, Pathways) western->end flow->end efflux_assay->end

Caption: Workflow for evaluating resistance reversal with imidazo[1,2-a]pyridine analogs.

References

Technical Support Center: Purification of 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents. Depending on the synthetic route, potential impurities could be related to the starting 2-aminopyridine derivatives or byproducts from the cyclization reaction.[1][2] In some cases, the product may also contain related imidazo[1,2-a]pyridine derivatives formed through side reactions.[3]

Q2: My purified this compound is discolored. What could be the cause?

A2: Discoloration in amine salts can often be due to the oxidation of the amine.[4] Aniline hydrochloride, a related aromatic amine salt, is known to discolor upon standing due to oxidation, which can be catalyzed by metal impurities.[4] To minimize discoloration, it is advisable to handle the compound under an inert atmosphere and store it protected from light.

Q3: Can I purify the free base form of the compound and then convert it to the hydrochloride salt?

A3: Yes, this is a common and often effective purification strategy. Purifying the free amine by column chromatography can be more straightforward than chromatographing the salt. After obtaining the pure free base, it can be converted to the hydrochloride salt by treating a solution of the amine with HCl in a suitable solvent, such as diethyl ether or ethanol, to precipitate the pure salt.[5][6]

Q4: What is the best way to store purified this compound?

A4: The hydrochloride salt should be stored in a tightly sealed container, protected from moisture and light, preferably in a desiccator at a cool temperature. As amine salts can be hygroscopic, proper storage is crucial to maintain purity.

Troubleshooting Guides

Recrystallization Issues

Problem: I am having trouble finding a suitable solvent for the recrystallization of this compound.

Observation Potential Cause Suggested Solution
The compound is soluble in all tested solvents, even at room temperature.The compound is highly polar.Try using a solvent mixture. Dissolve the compound in a minimal amount of a polar solvent (e.g., methanol or ethanol) at an elevated temperature and then add a less polar solvent (e.g., diethyl ether or ethyl acetate) dropwise until turbidity is observed.[7] Allow the solution to cool slowly.
The compound does not dissolve in most common organic solvents.The hydrochloride salt has low solubility in non-polar solvents.Consider using polar protic solvents like ethanol, methanol, or isopropanol.[7] Water can also be a good solvent for highly polar salts, but care must be taken to ensure the compound crystallizes upon cooling and to dry the product thoroughly.
Oiling out occurs instead of crystallization.The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Try using a lower boiling point solvent or a solvent mixture. Adding a seed crystal of the pure compound can also help induce crystallization. Ensure the cooling process is slow.
Column Chromatography Challenges

Problem: I am observing significant peak tailing during silica gel column chromatography.

  • Cause: The basic amine functionality of the compound interacts strongly with the acidic silanol groups on the surface of the silica gel.[8]

  • Solution: Add a small amount of a basic modifier, such as triethylamine (0.5-2%), to the eluent.[8] This will neutralize the acidic sites on the silica gel and improve the peak shape. A common solvent system for polar compounds is dichloromethane/methanol with a small percentage of triethylamine.[9]

Problem: The compound is not moving from the baseline even with highly polar solvents.

  • Cause: The hydrochloride salt is highly polar and strongly adsorbed onto the silica gel.

  • Solution 1: Convert to Free Base: Before chromatography, convert the hydrochloride salt to the free base by partitioning between an organic solvent (like dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., saturated sodium bicarbonate). Dry the organic layer and concentrate it before loading it onto the column.

  • Solution 2: Use a Different Stationary Phase: Consider using a more inert stationary phase like alumina (basic or neutral) or using reversed-phase chromatography.[10]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Screening: In small test tubes, test the solubility of a few milligrams of the crude compound in various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, and solvent mixtures like ethanol/diethyl ether). A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the crude this compound and the chosen recrystallization solvent. Heat the mixture with stirring until the solid is completely dissolved. Use a minimal amount of hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under a high vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography (as the free base)
  • Conversion to Free Base: Dissolve the crude hydrochloride salt in water and add a saturated aqueous solution of a weak base (e.g., sodium bicarbonate) until the solution is basic (pH > 8). Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

  • TLC Analysis: Determine a suitable solvent system for column chromatography using thin-layer chromatography (TLC). A good solvent system will give the desired compound an Rf value of approximately 0.3.[11] For polar compounds, a mixture of a nonpolar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is often used.[9] To prevent streaking, add 0.5-1% triethylamine to the eluent.[8]

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen eluent.

  • Loading the Sample: Dissolve the crude free base in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same solvent dropwise with stirring. The hydrochloride salt should precipitate. Collect the solid by filtration, wash with the solvent, and dry under vacuum.

Data Presentation

Table 1: Hypothetical Comparison of Purification Methods for this compound

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Notes
Recrystallization (Ethanol)859875Good for removing less polar impurities.
Recrystallization (Methanol/Ether)859970Effective for obtaining high purity crystals.
Silica Gel Chromatography (Free Base)85>9965Effective for removing closely related impurities. Requires conversion to and from the free base.
Preparative HPLC (Reversed-Phase)85>99.550Can provide very high purity but may be lower yielding and more expensive.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow crude_recrys Crude HCl Salt dissolve Dissolve in Minimal Hot Solvent crude_recrys->dissolve cool Cool Slowly dissolve->cool filter_recrys Filter and Wash cool->filter_recrys dry_recrys Dry Under Vacuum filter_recrys->dry_recrys pure_recrys Pure HCl Salt dry_recrys->pure_recrys crude_chrom Crude HCl Salt to_free_base Convert to Free Base crude_chrom->to_free_base column Silica Gel Column (Eluent + Et3N) to_free_base->column fractions Collect & Analyze Fractions column->fractions combine Combine Pure Fractions fractions->combine to_hcl_salt Convert back to HCl Salt combine->to_hcl_salt pure_chrom Pure HCl Salt to_hcl_salt->pure_chrom

Caption: Purification workflows for this compound.

logical_relationship compound 2-Methylimidazo[1,2-a]pyridin-8-ylamine (Free Base) hcl_salt 2-Methylimidazo[1,2-a]pyridin-8-ylamine Hydrochloride compound->hcl_salt + HCl hcl_salt->compound + Base base Aqueous Base (e.g., NaHCO3) hcl HCl in Organic Solvent

References

enhancing the bioavailability of 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride

Welcome to the technical support resource for researchers working with this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the development and characterization of this compound, with a focus on enhancing its oral bioavailability.

Troubleshooting Guides & FAQs

This section is designed to provide answers to specific issues you may encounter during your experiments.

Issue 1: Poor Aqueous Solubility

Q1: My batch of this compound shows very low solubility in aqueous buffers (pH 6.8), leading to inconsistent results in my in vitro assays. What can I do?

A1: Low aqueous solubility is a common challenge for many small molecules. Here are several approaches to consider:

  • pH Modification: The molecule is a hydrochloride salt, suggesting it has a basic functional group. Evaluate the pH-solubility profile. It is expected to be more soluble at a lower pH. For your in vitro assays, determine if a lower pH is compatible with your experimental system.

  • Co-solvents: For initial in vitro screening, consider using a co-solvent system. A small percentage of DMSO or ethanol can significantly increase solubility. However, be sure to run vehicle controls to account for any effects of the co-solvent on the assay.

  • Formulation Strategies: For in vivo studies, improving solubility is critical. Consider the formulation strategies detailed in the table below, such as creating an amorphous solid dispersion or a lipid-based formulation.

Q2: I am observing precipitation of the compound when I dilute my DMSO stock solution into an aqueous buffer for a Caco-2 permeability assay. How can I prevent this?

A2: This is a common issue when a compound is highly soluble in an organic solvent but not in an aqueous medium.

  • Reduce Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your assay to a level below its aqueous solubility limit.

  • Use of Surfactants: Incorporating a non-toxic surfactant (e.g., a low concentration of Tween® 80 or Cremophor® EL) in the aqueous buffer can help maintain the compound's solubility.

  • Pre-formulation: Prepare a simple formulation for the assay, such as a solution containing a solubilizing excipient like hydroxypropyl-β-cyclodextrin (HP-β-CD), which can encapsulate the drug molecule and improve its apparent solubility.

Issue 2: Low Oral Bioavailability in Animal Models

Q3: My in vivo pharmacokinetic (PK) study in rats showed very low oral bioavailability (<5%) for a simple suspension formulation. What are the likely causes and next steps?

A3: Low oral bioavailability is often multifactorial. The primary culprits are typically poor solubility, low intestinal permeability, or extensive first-pass metabolism. A systematic approach is needed to identify the rate-limiting step.

  • Analyze Physicochemical Properties: First, ensure you have characterized the compound's fundamental properties. Is it a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound?

  • Evaluate Permeability: If you haven't already, conduct an in vitro permeability assay, such as the Caco-2 assay detailed below. This will help you understand if intestinal transport is a limiting factor.

  • Investigate Metabolism: In vitro metabolic stability assays using liver microsomes or hepatocytes can indicate susceptibility to first-pass metabolism. If the compound is rapidly metabolized, this could be the primary reason for low bioavailability.

  • Systematic Formulation Enhancement: Based on the findings, select an appropriate formulation strategy. The workflow diagram below illustrates a decision-making process. For a BCS Class II compound, focus on solubility-enhancing formulations. For a BCS Class IV compound, both solubility and permeability enhancement will be necessary.

Q4: I am seeing high variability in the plasma concentrations between individual animals in my PK study. What could be causing this?

A4: High inter-animal variability can obscure the true pharmacokinetic profile of a compound. Common causes include:

  • Inconsistent Dosing: Ensure your dosing technique is consistent. For oral gavage, confirm the formulation is homogenous and that the full dose is administered each time.

  • Formulation Instability: If you are using a suspension, ensure it does not settle over time. The compound may be falling out of suspension, leading to inconsistent dosing. Consider particle size reduction (micronization) to create a more stable suspension.

  • Physiological Factors: Differences in gastric pH, gastrointestinal motility, and food effects can contribute to variability. Conducting studies in fasted animals can help reduce some of this variation.

  • Analytical Method Variability: Validate your bioanalytical method (e.g., LC-MS/MS) to ensure it is robust and reproducible. Check for issues like matrix effects that could affect accuracy.

Quantitative Data Summary

The following table presents fictional, yet plausible, pharmacokinetic data from a preclinical study in rats, comparing different formulation approaches for this compound.

Formulation TypeDose (mg/kg, oral)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng·hr/mL)Absolute Bioavailability (%)
Aqueous Suspension1045 ± 151.0150 ± 554.5%
Micronized Suspension1090 ± 250.75350 ± 9010.6%
Amorphous Solid Dispersion (with PVP-VA)10250 ± 600.5980 ± 21029.7%
SNEDDS (Self-Nanoemulsifying Drug Delivery System)10380 ± 850.51450 ± 30043.9%
Intravenous (IV) Solution2N/AN/A330 ± 45100%

Data are presented as mean ± standard deviation (n=5). IV data is used as the reference to calculate absolute bioavailability.

Experimental Protocols & Visualizations

Workflow for Bioavailability Enhancement

The following diagram outlines a systematic approach to identifying and overcoming the barriers to oral bioavailability for a new chemical entity.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Problem Identification cluster_2 Phase 3: Formulation Strategy cluster_3 Phase 4: In Vivo Evaluation A Start with NCE: 2-Methylimidazo[1,2-a]pyridin-8-ylamine HCl B Determine Physicochemical Properties (Solubility, pKa, LogP) A->B E Identify Rate-Limiting Step(s) B->E C Assess In Vitro Permeability (e.g., Caco-2 Assay) C->E D Assess In Vitro Metabolic Stability (Liver Microsomes) D->E F Low Solubility (BCS II/IV) E->F G Low Permeability (BCS III/IV) E->G H High Metabolism E->H I Select Formulation Approach: - Micronization - Amorphous Solid Dispersion - Lipid-Based (SNEDDS) - Permeation Enhancers F->I G->I J Conduct Preclinical PK Study (e.g., Rat Model) I->J K Analyze PK Data & Calculate Bioavailability J->K L Goal Achieved: Target Bioavailability Met K->L Yes M Iterate / Refine Formulation K->M No M->I

Caption: A decision-making workflow for enhancing oral bioavailability.

Protocol: Caco-2 Permeability Assay

This assay is used to predict the intestinal permeability of a compound.

1. Cell Culture:

  • Caco-2 cells are seeded onto Transwell® inserts (e.g., 0.4 µm pore size, 12-well format) at a density of approximately 60,000 cells/cm².

  • Culture the cells for 21-25 days in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin). The medium should be changed every 2-3 days.

  • Monitor the formation of a confluent monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should exceed 250 Ω·cm² before starting the transport experiment.

2. Transport Experiment (Apical to Basolateral):

  • Wash the cell monolayers carefully with pre-warmed (37°C) transport buffer (e.g., Hank's Balanced Salt Solution - HBSS with 25 mM HEPES, pH 7.4).

  • Prepare the dosing solution of this compound in the transport buffer. The final concentration should be non-toxic (e.g., 10 µM), and the final DMSO concentration should be <1%.

  • Add the dosing solution to the apical (upper) chamber of the Transwell® insert.

  • Add fresh transport buffer to the basolateral (lower) chamber.

  • Incubate at 37°C with gentle shaking (e.g., 50 rpm).

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber. Replace the volume removed with fresh transport buffer.

  • At the end of the experiment, take a sample from the apical chamber.

3. Analysis:

  • Quantify the concentration of the compound in all samples using a validated analytical method, typically LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the rate of drug appearance in the receiver chamber (e.g., ng/s).

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration in the donor chamber (e.g., ng/mL).

4. Data Interpretation:

  • Papp < 1 x 10⁻⁶ cm/s: Low permeability

  • Papp 1-10 x 10⁻⁶ cm/s: Moderate permeability

  • Papp > 10 x 10⁻⁶ cm/s: High permeability

G cluster_0 Setup Phase cluster_1 Experiment Phase cluster_2 Analysis Phase A Seed Caco-2 cells on Transwell® inserts B Culture for 21-25 days (form monolayer) A->B C Verify monolayer integrity (Measure TEER > 250 Ω·cm²) B->C D Prepare Dosing Solution (Compound in HBSS buffer) C->D E Add Dosing Solution to Apical (Top) Chamber D->E F Add Fresh Buffer to Basolateral (Bottom) Chamber G Incubate at 37°C (e.g., 120 minutes) E->G F->G H Sample Basolateral Chamber at multiple time points G->H I Quantify Compound Concentration (LC-MS/MS) H->I J Calculate Permeability Rate (dQ/dt) I->J K Calculate Papp Value Papp = (dQ/dt) / (A * C₀) J->K L Classify Permeability (Low, Moderate, High) K->L

Caption: Workflow for a Caco-2 intestinal permeability assay.

Validation & Comparative

A Comparative Guide to 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride and Other Imidazopyridine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides an objective comparison of the anticancer activity of 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride against other notable imidazopyridine derivatives, supported by experimental data from the National Cancer Institute (NCI) and other published studies.

Introduction to Imidazopyridines

Imidazopyridines are bicyclic heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological profiles, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2] The biological activity of these compounds can be significantly modulated by the substitution pattern on the imidazopyridine core. This guide focuses on the 8-amino substituted imidazo[1,2-a]pyridine, this compound, and compares its cytotoxic profile with other imidazopyridine analogues that have been evaluated for their potential as anticancer agents.

Comparative Analysis of Anticancer Activity

To provide a quantitative comparison, we have summarized the growth inhibition data for this compound (NSC 618487) from the NCI-60 screen. This is compared with the reported activities of other imidazopyridine derivatives against various cancer cell lines.

Table 1: Comparative Growth Inhibition (GI50 in µM) of Imidazopyridine Derivatives against Various Cancer Cell Lines

Compound/NSC IdentifierStructureCell Line (Cancer Type)GI50 (µM)Reference
This compound (NSC 618487) Leukemia NCI DTP
CCRF-CEM>100
K-562>100
MOLT-4>100
Non-Small Cell Lung Cancer
NCI-H460>100
Colon Cancer
HCT-116>100
CNS Cancer
SF-295>100
Melanoma
SK-MEL-5>100
Ovarian Cancer
OVCAR-3>100
Renal Cancer
786-0>100
Prostate Cancer
PC-3>100
Breast Cancer
MCF7>100
Compound 12 (PI3Kα Inhibitor) 3-(Thiazol-2-yl)-2-methylimidazo[1,2-a]pyridine derivativeA375 (Melanoma)0.14[3]
HeLa (Cervical)0.21[3]
MIA 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amineMDA-MB-231 (Breast)Dose-dependent cytotoxicity[1]
SKOV3 (Ovarian)Dose-dependent cytotoxicity[1]
Compound 8 4-(Quinolin-4-yl)-2-aminopyrimidine derivative with a 2-methylimidazo[1,2-a]pyridine moiety(Not specified)Cytotoxic activity[4]
Compound HB9 4-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid hybridA549 (Lung)50.56[5]
Compound HB10 4-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid hybridHepG2 (Liver)51.52[5]

Note: The NCI-60 screen for NSC 618487 was a single high-dose screen (10⁻⁵ M). The results indicate that at this concentration, the compound did not meet the threshold for significant growth inhibition in the tested cell lines. GI50 is the concentration required to inhibit cell growth by 50%.

Experimental Protocols

NCI-60 Human Tumor Cell Line Screen

The NCI-60 screen is a well-established method for identifying and characterizing novel anticancer agents.[3]

1. Cell Lines and Culture:

  • The screen utilizes 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

  • Cells are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

2. Compound Preparation and Dosing:

  • Test compounds are solubilized in dimethyl sulfoxide (DMSO).

  • For the initial single-dose screen, compounds are tested at a concentration of 10⁻⁵ M.

3. Assay Procedure:

  • Cells are inoculated into 96-well microtiter plates and incubated for 24 hours.

  • The test compound is added to the plates.

  • Following a 48-hour incubation period, the assay is terminated by fixing the cells with trichloroacetic acid (TCA).

4. Endpoint Measurement:

  • Cell viability is determined using the sulforhodamine B (SRB) assay, which measures cellular protein content.

  • The optical density is read on an automated plate reader.

5. Data Analysis:

  • The percentage growth is calculated relative to the no-drug control and the cell count at the time of drug addition.

  • The GI50 (concentration for 50% growth inhibition) is a key parameter derived from the dose-response curves for compounds that proceed to the 5-dose screen.

dot

NCI60_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellLines 60 Human Cancer Cell Lines Inoculation Inoculate 96-well plates CellLines->Inoculation Compound Test Compound (e.g., 2-Methylimidazo[1,2-a]pyridin-8-ylamine HCl) DrugAddition Add Compound (10^-5 M) Compound->DrugAddition Incubation1 24h Incubation Inoculation->Incubation1 Incubation1->DrugAddition Incubation2 48h Incubation DrugAddition->Incubation2 Fixation Fix cells with TCA Incubation2->Fixation SRB_Staining Sulforhodamine B Staining Fixation->SRB_Staining OD_Reading Read Optical Density SRB_Staining->OD_Reading Data_Analysis Calculate Percent Growth OD_Reading->Data_Analysis

Caption: NCI-60 Screening Workflow.

Signaling Pathways Implicated in the Anticancer Activity of Imidazopyridines

Several imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. Common targets include PI3K/AKT/mTOR and STAT3/NF-κB pathways.[1][2]

dot

Cancer_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates STAT3 STAT3 RTK->STAT3 Activates IKK IKK RTK->IKK Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation Survival mTOR->Proliferation Inflammation Inflammation Angiogenesis STAT3->Inflammation NFkB NF-κB NFkB->Inflammation IkB IκB IKK->IkB Inhibits IkB->NFkB Imidazopyridine Imidazopyridine Derivatives Imidazopyridine->PI3K Imidazopyridine->STAT3 Imidazopyridine->NFkB

References

comparing the efficacy of 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various analogs of the imidazo[1,2-a]pyridine scaffold, a promising heterocyclic core in medicinal chemistry. Due to a lack of publicly available data on a homologous series of 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride analogs, this guide will focus on the broader class of imidazo[1,2-a]pyridine derivatives, highlighting their therapeutic potential across different biological targets. The information herein is intended to support research and development efforts in identifying novel therapeutic agents.

Data Presentation: Efficacy of Imidazo[1,2-a]pyridine Analogs

The following tables summarize the in vitro and in vivo efficacy of selected imidazo[1,2-a]pyridine analogs, categorized by their primary biological target.

Table 1: Imidazo[1,2-a]pyridine Analogs as COX-2 Inhibitors

Compound IDSubstitution PatternCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)In Vivo Analgesic Activity (ED50 mg/kg)
5j 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine0.05Not Specified12.38[1]
5e Not Specified0.05Not SpecifiedNot Specified[1]
5f Not Specified0.05Not SpecifiedNot Specified[1]
5i Not SpecifiedNot Specified897.19Not Specified[1]
5n 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine0.07508.6Not Specified

Table 2: Imidazo[1,2-a]pyridine Analogs as Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Cell-based Assay IC50 (µM)
MBM-17 (42c) Nek23.0Not Specified
MBM-55 (42g) Nek21.0Not Specified
2a PI3K p110α670Not Specified
2g PI3K p110α1.8Not Specified
12 PI3K p110α2.80.14 (A375 cells), 0.21 (HeLa cells)
35 PI3Kα150Not Specified

Table 3: Imidazo[1,2-a]pyridine Analogs as Antimicrobial Agents

Compound IDTarget OrganismMIC (mg/mL)
4e Escherichia coli CTXM0.5-0.7
4e Klebsiella pneumoniae NDM0.5-0.7
4b (Antibiofilm)Escherichia coli0.4
4c (Antibiofilm)Escherichia coli0.4

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vitro COX-1/COX-2 Inhibition Assay (Fluorescent)

This protocol is adapted from the Cayman Chemical COX Fluorescent Inhibitor Screening Assay Kit.[2][3]

Materials:

  • 96-well plate (black, clear bottom)

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay Buffer (100 mM Tris-HCl, pH 8.0)

  • Hemin

  • ADHP (10-acetyl-3,7-dihydroxyphenoxazine) substrate

  • Arachidonic Acid

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Fluorescence plate reader (Excitation: 530-540 nm, Emission: 585-595 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, hemin, ADHP, and arachidonic acid in Assay Buffer as per the kit instructions.

  • Plate Setup:

    • Background Wells: Add 160 µL of Assay Buffer, 10 µL of Hemin, and 10 µL of solvent.

    • 100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Hemin, 10 µL of enzyme (COX-1 or COX-2), and 10 µL of solvent.

    • Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Hemin, 10 µL of enzyme (COX-1 or COX-2), and 10 µL of test compound at various concentrations.

  • Pre-incubation: Incubate the plate at room temperature for 5 minutes.

  • Reaction Initiation: Add 10 µL of ADHP solution to all wells, followed by 10 µL of arachidonic acid solution to initiate the reaction.

  • Fluorescence Measurement: Immediately read the fluorescence intensity at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm. Take readings every minute for up to 5 minutes.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity wells after subtracting the background fluorescence. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro PI3K p110α Inhibition Assay (Scintillation Proximity Assay - SPA)

The following provides a general overview of the Scintillation Proximity Assay (SPA) principle for kinase activity. A detailed, step-by-step protocol for PI3K p110α was not available in the public domain.

Principle: SPA is a homogeneous radioactive assay that measures the proximity of a radiolabeled substrate to a scintillant-impregnated bead.[4][5][6] For a PI3K assay, a biotinylated lipid substrate (e.g., PIP2) is captured by streptavidin-coated SPA beads. The kinase (PI3K p110α) phosphorylates the substrate using [γ-33P]ATP. The resulting radiolabeled product, now attached to the bead, is in close enough proximity to excite the scintillant, producing a light signal that can be detected. Inhibitors of the kinase will prevent this phosphorylation, leading to a decrease in the light signal.

General Workflow:

  • Assay components (PI3K p110α enzyme, biotinylated lipid substrate, [γ-33P]ATP, and test compound) are incubated together in an appropriate buffer.

  • Streptavidin-coated SPA beads are added to the reaction mixture.

  • The plate is incubated to allow for the binding of the biotinylated substrate to the beads and the enzymatic reaction to proceed.

  • The plate is read in a scintillation counter to measure the light output.

  • The IC50 is determined by measuring the reduction in signal in the presence of the inhibitor.

In Vitro Nek2 Kinase Inhibition Assay

This protocol is based on the ADP-Glo™ Kinase Assay by Promega.[7]

Materials:

  • Recombinant human Nek2 kinase

  • Nek2 substrate (e.g., Myelin Basic Protein)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well plate

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound or vehicle (5% DMSO).

  • Add 2 µL of Nek2 enzyme in Kinase Buffer.

  • Add 2 µL of a mixture of the Nek2 substrate and ATP in Kinase Buffer.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to deplete the remaining ATP.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature. This reagent converts the ADP generated by the kinase reaction into ATP and generates a luminescent signal.

  • Luminescence Measurement: Record the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the IC50 values from the dose-response curves of the inhibitors.

In Vivo Analgesic Activity (Formalin Test in Mice)

This protocol is a standard method for assessing the analgesic properties of compounds.[1][8][9][10]

Animals:

  • Male Swiss mice (20-25 g)

Materials:

  • Formalin solution (2.5% in saline)

  • Test compounds

  • Vehicle control (e.g., saline, DMSO)

  • Observation chambers

  • Syringes and needles

Procedure:

  • Acclimatization: Acclimate the mice to the experimental room for at least 1 hour before the test.

  • Compound Administration: Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneally, orally) at a predetermined time before the formalin injection (e.g., 30 minutes).

  • Formalin Injection: Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw of each mouse.

  • Observation: Immediately after the injection, place the mouse in an individual observation chamber. Record the total time (in seconds) that the animal spends licking or biting the injected paw during two distinct phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).

    • Phase 2 (Late Phase): 15-30 minutes post-injection (inflammatory pain).

  • Data Analysis: Compare the licking/biting time of the treated groups with the control group. Calculate the percentage of inhibition of the pain response. The ED50 (the dose that produces 50% of the maximal effect) can be determined from the dose-response curve.

In Vitro Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the general principles of broth microdilution.[11][12][13]

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds

  • Positive control antibiotic

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by imidazo[1,2-a]pyridine analogs and a general experimental workflow.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalyzes Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 induces expression Imidazopyridine_Analogs Imidazo[1,2-a]pyridine Analogs Imidazopyridine_Analogs->COX2 inhibits

Caption: COX-2 signaling pathway and inhibition by imidazo[1,2-a]pyridine analogs.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 produces Akt Akt PIP3->Akt activates Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream_Effectors Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Effectors->Cell_Survival_Proliferation Growth_Factor Growth Factor Growth_Factor->RTK Imidazopyridine_Analogs Imidazo[1,2-a]pyridine Analogs Imidazopyridine_Analogs->PI3K inhibits

Caption: PI3K/Akt signaling pathway and inhibition by imidazo[1,2-a]pyridine analogs.

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Beta_Catenin_off β-catenin Destruction_Complex->Beta_Catenin_off phosphorylates Proteasome Proteasome Beta_Catenin_off->Proteasome degradation TCF_off TCF Target_Genes_off Target Gene Expression OFF TCF_off->Target_Genes_off Wnt Wnt Frizzled_LRP Frizzled/LRP Wnt->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled Dishevelled->Destruction_Complex inhibits Beta_Catenin_on β-catenin (stabilized) TCF_on TCF Beta_Catenin_on->TCF_on co-activates Target_Genes_on Target Gene Expression ON TCF_on->Target_Genes_on

Caption: Simplified Wnt/β-catenin signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound_Synthesis Compound Synthesis Enzyme_Assay Enzyme Inhibition Assay (e.g., COX, Kinase) Compound_Synthesis->Enzyme_Assay Cell_Assay Cell-based Assay (e.g., Proliferation, MIC) Compound_Synthesis->Cell_Assay Data_Analysis_invitro IC50 / MIC Determination Enzyme_Assay->Data_Analysis_invitro Cell_Assay->Data_Analysis_invitro Lead_Selection Lead Compound Selection Data_Analysis_invitro->Lead_Selection Animal_Model Animal Model of Disease (e.g., Formalin Test) Lead_Selection->Animal_Model Efficacy_Testing Efficacy Testing Animal_Model->Efficacy_Testing Data_Analysis_invivo ED50 / Efficacy Determination Efficacy_Testing->Data_Analysis_invivo

Caption: General experimental workflow for drug discovery and evaluation.

References

Comparative Analysis of the Biological Activity of 2-Methylimidazo[1,2-a]pyridin-8-ylamine Hydrochloride and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of compounds based on the imidazo[1,2-a]pyridine scaffold, with a focus on their potential as antimicrobial and anticancer agents. While specific experimental data for 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride is limited in publicly available literature, this document summarizes the known activities of structurally related imidazo[1,2-a]pyridine derivatives and compares them with standard therapeutic agents. This information is intended to provide a valuable resource for researchers interested in the therapeutic potential of this chemical class.

Antimicrobial Activity

The imidazo[1,2-a]pyridine scaffold is a component of several clinically approved drugs and has demonstrated a wide range of biological activities, including antibacterial and antifungal properties.[1] Research has shown that derivatives of this scaffold exhibit potent antimicrobial effects against various pathogens.

Comparison with Standard Antibiotics

The following table compares the Minimum Inhibitory Concentration (MIC) values of various imidazo[1,2-a]pyridine derivatives against Staphylococcus aureus, a common and often drug-resistant pathogen, with those of standard antibiotics.[2][3][4][5] It is important to note that the data for the imidazo[1,2-a]pyridine compounds are for various derivatives and not specifically for this compound.

Compound/DrugTarget OrganismMIC (µg/mL)Reference
Imidazo[1,2-a]pyridinyl-chalcone derivative (5h) S. aureus (clinical strain)6.25[6]
Imidazo[1,2-a]pyridinyl-chalcone derivative (5h) S. aureus (ATCC 25923)3.125[6]
Vancomycin S. aureus (MRSA)0.5 - 2[2][4]
Clindamycin S. aureus (MSSA/MRSA)0.25 - 2[2][4]
Linezolid S. aureus (MRSA)1 - 4[2][4]
Nafcillin S. aureus (MSSA)0.12 - 0.5[7]

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of imidazo[1,2-a]pyridine derivatives against various cancer cell lines.[8][9] These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis through various mechanisms of action.

Comparison with Standard Chemotherapeutic Agents

The table below presents a comparison of the half-maximal inhibitory concentration (IC50) values of several imidazo[1,2-a]pyridine derivatives against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines, alongside standard chemotherapeutic drugs.[10][11][12][13][14][15]

Compound/DrugCancer Cell LineIC50 (µM)Reference
Imidazopyridine derivative (Compound 18) MCF-714.81 ± 0.20[10]
Imidazopyridine derivative (Compound 12) HT-294.15 ± 2.93[10]
2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine (12b) MCF-711[11]
Doxorubicin MCF-7~0.05 - 0.5[12][14]
5-Fluorouracil (5-FU) HT-29~5 - 20[12][13][15]
Paclitaxel MCF-7~0.002 - 0.01[15]

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and experimental procedures discussed, the following diagrams are provided.

anticancer_pathway drug Imidazo[1,2-a]pyridine Derivative pi3k PI3K/AKT/mTOR Pathway drug->pi3k apoptosis Induction of Apoptosis drug->apoptosis cell_cycle Cell Cycle Arrest drug->cell_cycle proliferation Inhibition of Cancer Cell Proliferation pi3k->proliferation apoptosis->proliferation cell_cycle->proliferation

Potential Anticancer Mechanism of Imidazo[1,2-a]pyridines.

experimental_workflow cluster_antimicrobial Antimicrobial Susceptibility Testing cluster_anticancer In Vitro Cytotoxicity Assay culture Bacterial Culture (e.g., S. aureus) inoculation Inoculation of Agar Plates culture->inoculation treatment_am Application of Imidazo[1,2-a]pyridine and Control Antibiotics inoculation->treatment_am incubation_am Incubation treatment_am->incubation_am measurement_am Measurement of Inhibition Zones (MIC) incubation_am->measurement_am cell_culture Cancer Cell Culture (e.g., MCF-7, HT-29) seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment_ac Treatment with Imidazo[1,2-a]pyridine and Control Drugs seeding->treatment_ac incubation_ac Incubation treatment_ac->incubation_ac assay MTT or other Viability Assay incubation_ac->assay measurement_ac Measurement of Cell Viability (IC50) assay->measurement_ac

General Experimental Workflow for Biological Activity Screening.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a generalized procedure based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: The test compound (e.g., an imidazo[1,2-a]pyridine derivative) and control antibiotics are serially diluted in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7 or HT-29) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., an imidazo[1,2-a]pyridine derivative) and a control drug (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce MTT to formazan, forming a purple precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits 50% of cell growth.

Disclaimer: The information provided in this guide is for research and informational purposes only. The biological activity data for the imidazo[1,2-a]pyridine scaffold is based on published studies of various derivatives and may not be representative of the specific compound this compound. Further experimental validation is necessary to determine the precise biological profile of this specific molecule.

References

head-to-head study of 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride and similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance of 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride and its analogs, supported by experimental data.

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of this compound and structurally similar compounds, with a focus on their anticancer and antimicrobial properties. While direct head-to-head studies are limited, this document synthesizes available data from various in vitro studies to offer a comprehensive overview for researchers and drug development professionals. The information presented herein is intended to facilitate further research and development of this promising class of compounds.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, with various analogs exhibiting cytotoxicity against a range of cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways.

Comparative Analysis of In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines. It is important to note that the experimental conditions, such as the specific cell lines and assay methodologies, may vary between studies, which can influence the reported IC50 values.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Compound 1 3-{1-[(4-fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridineA375 (Melanoma)0.14[1]
HeLa (Cervical)0.21[1]
Compound 2 Thiazole-substituted imidazo[1,2-a]pyridineA375 (Melanoma)<1[1]
IP-5 Novel Imidazo[1,2-a]pyridineHCC1937 (Breast)45[2][3]
IP-6 Novel Imidazo[1,2-a]pyridineHCC1937 (Breast)47.7[2][3]
IP-7 Novel Imidazo[1,2-a]pyridineHCC1937 (Breast)79.6[2][3]
Compound 16 2-(p-tolyl)-3-amino-imidazo[1,2-a]pyridine derivativeHT-29 (Colon)12.98[4]
B16F10 (Melanoma)27.54[4]
Compound 18 2-(2,4-difluorophenyl)-3-(p-fluorophenylamino)-imidazo[1,2-a]pyridine derivativeMCF-7 (Breast)9.60[4]

Note: Specific data for this compound was not available in the reviewed literature. The compounds presented are structurally related and provide insight into the general anticancer potential of the imidazo[1,2-a]pyridine class.

Antimicrobial Activity

The imidazo[1,2-a]pyridine scaffold has also been explored for its antimicrobial properties. Derivatives have shown activity against a spectrum of both Gram-positive and Gram-negative bacteria.

Comparative Analysis of In Vitro Antimicrobial Activity

The table below presents the antimicrobial activity of selected imidazo[1,2-a]pyridine derivatives, expressed as Minimum Inhibitory Concentration (MIC) or as antimicrobial properties at specific concentrations. As with the anticancer data, variations in the tested bacterial strains and methodologies should be considered when comparing these values.

Compound IDStructureBacterial StrainMIC (µg/mL)Reference
3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromideStaphylococcus aureus675 and 2700[5]
Thieno[2,3-d]pyrimidine derivative of imidazo[1,2-a]pyridine 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dionePseudomonas aeruginosa< Streptomycin[6]
2-Thiosubstituted-3-Nitro Imidazo[1,2-a]pyridine derivatives 2-(thioalkyl)-3-nitro imidazo[1,2-a]pyridine derivativesStaphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853, Pseudomonas aeruginosa 933 C/21No activity observed[7]

Note: Specific antimicrobial activity data for this compound was not found in the reviewed literature. The presented compounds illustrate the potential of the broader class of imidazo[1,2-a]pyridines as antimicrobial agents.

Experimental Protocols

Synthesis of Imidazo[1,2-a]pyridine Derivatives

A general and efficient method for the synthesis of imidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine with an α-haloketone.

General Procedure:

  • A mixture of the appropriate 2-aminopyridine (1 equivalent) and α-haloketone (1 equivalent) is dissolved in a suitable solvent, such as ethanol or isopropanol.

  • The reaction mixture is heated under reflux for a specified period, typically ranging from 2 to 24 hours, and the progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then neutralized with a base, such as sodium bicarbonate solution, and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system to afford the desired imidazo[1,2-a]pyridine derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Protocol:

  • Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).

  • Following the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

  • The plates are incubated for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • The MTT solution is then removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Protocol:

  • A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • A standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) is added to each well.

  • Positive (broth with bacteria) and negative (broth only) controls are included on each plate.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth (i.e., the first well that appears clear).

Signaling Pathways and Mechanisms of Action

The anticancer effects of many imidazo[1,2-a]pyridine derivatives are attributed to their ability to modulate key signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to a reduction in cancer cell viability.[1]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation, Survival Proliferation, Survival mTORC1->Proliferation, Survival Imidazo[1,2-a]pyridines Imidazo[1,2-a]pyridines Imidazo[1,2-a]pyridines->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

STAT3/NF-κB Signaling Pathway

The STAT3 and NF-κB signaling pathways are critical mediators of inflammation and are constitutively activated in many types of cancer, promoting cell proliferation, survival, and metastasis. Some imidazo[1,2-a]pyridine derivatives have been found to exert their anti-inflammatory and anticancer effects by suppressing these pathways.

STAT3_NFkB_Pathway Cytokines (e.g., IL-6) Cytokines (e.g., IL-6) Receptor Receptor Cytokines (e.g., IL-6)->Receptor IKK IKK Cytokines (e.g., IL-6)->IKK Activation JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation p-STAT3 p-STAT3 STAT3->p-STAT3 Gene Transcription (Inflammation, Proliferation) Gene Transcription (Inflammation, Proliferation) p-STAT3->Gene Transcription (Inflammation, Proliferation) Nuclear Translocation IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB IκBα->NF-κB Inhibition NF-κB->Gene Transcription (Inflammation, Proliferation) Nuclear Translocation Imidazo[1,2-a]pyridines Imidazo[1,2-a]pyridines Imidazo[1,2-a]pyridines->p-STAT3 Imidazo[1,2-a]pyridines->NF-κB

Caption: Suppression of STAT3 and NF-κB signaling by imidazo[1,2-a]pyridine derivatives.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel imidazo[1,2-a]pyridine derivatives.

Experimental_Workflow Compound Synthesis Compound Synthesis Structural Characterization (NMR, MS) Structural Characterization (NMR, MS) Compound Synthesis->Structural Characterization (NMR, MS) In Vitro Screening In Vitro Screening Structural Characterization (NMR, MS)->In Vitro Screening Anticancer Assays (e.g., MTT) Anticancer Assays (e.g., MTT) In Vitro Screening->Anticancer Assays (e.g., MTT) Antimicrobial Assays (e.g., MIC) Antimicrobial Assays (e.g., MIC) In Vitro Screening->Antimicrobial Assays (e.g., MIC) Lead Compound Identification Lead Compound Identification Anticancer Assays (e.g., MTT)->Lead Compound Identification Antimicrobial Assays (e.g., MIC)->Lead Compound Identification Mechanism of Action Studies Mechanism of Action Studies Lead Compound Identification->Mechanism of Action Studies In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies

Caption: A general workflow for the development of imidazo[1,2-a]pyridine-based therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride, a heterocyclic aromatic amine, designed for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential to minimize risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1]

1. Waste Identification and Classification:

  • Chemical Nature: this compound is a solid, heterocyclic aromatic amine. This class of compounds should be handled as potentially toxic.

  • Waste Characterization: Based on available safety information for similar compounds, this substance should be treated as a hazardous waste.[2] It is crucial to avoid mixing it with incompatible materials.[3][4]

2. Waste Segregation and Container Selection:

  • Solid Waste: Collect solid this compound waste in a dedicated, properly labeled, and sealable container.[5][6] The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.

  • Contaminated Materials: Any materials contaminated with the compound, such as weighing paper, gloves, and pipette tips, should be placed in the same designated solid hazardous waste container.

  • Rinsate: When rinsing emptied containers that held the compound, the first rinse must be collected as hazardous waste.[4] For highly toxic chemicals, the first three rinses should be collected.[4]

3. Labeling the Waste Container:

  • Properly label the hazardous waste container with the following information[3][5][7]:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

    • The specific hazard characteristics (e.g., "Toxic").

    • The date when waste was first added to the container.

    • The name of the principal investigator or responsible person and the laboratory location.

4. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][5][7]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[5]

  • Ensure the container is kept closed except when adding waste.[1][4]

  • Segregate the waste container from incompatible chemicals.[3]

5. Arranging for Disposal:

  • Once the waste container is full or has been in the SAA for a specified period (often up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[3][5]

  • Do not exceed the maximum allowable volume of hazardous waste in the SAA, which is typically 55 gallons.[5][7]

Quantitative Data for Laboratory Waste Management

The following table summarizes key quantitative limits and timelines for the management of hazardous chemical waste in a laboratory setting, based on general guidelines.

ParameterGuideline/LimitCitation(s)
pH Range for Aqueous Sewer Disposal Between 5.5 and 9.0 (Note: Not applicable for this compound)[1]
Maximum SAA Hazardous Waste Volume 55 gallons[5][7]
Maximum SAA Acutely Toxic Waste 1 quart (liquid) or 1 kilogram (solid)[5]
Container Fill Level Do not fill beyond 90% capacity[8][9]
Time Limit for Full Container in SAA Must be removed within 3 calendar days of being full[3][5]
Time Limit for Partially Full Container in SAA Up to 12 months from the date waste was first added[5]
Regulated Generator Threshold (Monthly) Generation of more than 100 kg (220 lbs) of hazardous waste requires an EPA identification number[7]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory steps are followed.

Disposal_Workflow start Start: Need to dispose of 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood characterize Characterize as Hazardous Chemical Waste fume_hood->characterize segregate Segregate Waste characterize->segregate container Select Compatible and Sealable Waste Container segregate->container label_container Label Container with: - 'Hazardous Waste' - Full Chemical Name - Hazards - Date - Contact Information container->label_container store_saa Store Sealed Container in Designated Satellite Accumulation Area (SAA) label_container->store_saa monitor_saa Monitor SAA Limits (Volume and Time) store_saa->monitor_saa request_pickup Contact EHS for Waste Pickup monitor_saa->request_pickup end End: Compliant Disposal request_pickup->end

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.